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  • Product: 3-(4-Fluorophenoxy)propan-1-ol
  • CAS: 104413-57-2

Core Science & Biosynthesis

Foundational

Unlocking the Therapeutic Potential of 3-(4-Fluorophenoxy)propan-1-ol: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides an in-depth exploration of 3-(4-Fluorophenoxy)propan-1-ol, a versatile chemical entity with significant, yet underexplored, potential in drug discovery and development. We will delv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-(4-Fluorophenoxy)propan-1-ol, a versatile chemical entity with significant, yet underexplored, potential in drug discovery and development. We will delve into its known biological activities, including its emerging role as an anti-cancer agent and aromatase inhibitor, and its potential interactions with serotonergic pathways. Furthermore, this guide will illuminate the compound's value as a strategic building block in medicinal chemistry, drawing parallels to the structurally related and highly successful selective serotonin reuptake inhibitor (SSRI), fluoxetine. Through a detailed examination of its chemical properties, proposed mechanisms of action, and comprehensive experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate and harness the therapeutic promise of 3-(4-Fluorophenoxy)propan-1-ol.

Introduction: The Strategic Importance of Fluorinated Phenoxypropanolamines

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The 4-fluorophenoxy moiety, in particular, is a key pharmacophore in a number of successful therapeutics. 3-(4-Fluorophenoxy)propan-1-ol belongs to the broader class of phenoxypropanolamines, a scaffold with proven biological relevance. Its structural similarity to key functional motifs in drugs like fluoxetine underscores its potential as a valuable starting point for the development of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(4-Fluorophenoxy)propan-1-ol is paramount for its effective use in experimental settings. The table below summarizes its key identifiers and properties.

PropertyValue
IUPAC Name 3-(4-fluorophenoxy)propan-1-ol
CAS Number 104413-57-2
Molecular Formula C₉H₁₁FO₂
Molecular Weight 170.18 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and other organic solvents

Known and Potential Biological Activities

Preliminary evidence suggests that 3-(4-Fluorophenoxy)propan-1-ol is not merely an inert building block but possesses intrinsic biological activity.

Anti-Cancer Properties and Aromatase Inhibition

Emerging data indicates that 3-(4-Fluorophenoxy)propan-1-ol exhibits anti-cancer properties.[2] One of the proposed mechanisms for this activity is its role as an aromatase inhibitor.[2] Aromatase is a critical enzyme in the biosynthesis of estrogens, and its inhibition is a key therapeutic strategy in hormone-dependent cancers, such as certain types of breast cancer.

Potential Serotonergic Activity

The structural resemblance of the phenoxypropanolamine core to that of fluoxetine suggests a potential for interaction with the serotonin system. It has been noted that 3-(4-Fluorophenoxy)propan-1-ol has serotonin receptor binding profiles similar to other phenoxy compounds.[2] This warrants further investigation into its potential as a selective serotonin reuptake inhibitor or as a modulator of various serotonin receptor subtypes.

Strategic Application in Drug Discovery: A Versatile Building Block

Beyond its intrinsic bioactivity, 3-(4-Fluorophenoxy)propan-1-ol serves as a valuable synthetic intermediate for the creation of more complex and potent drug candidates.[3][4]

Leveraging the Fluorine Advantage

The presence of a fluorine atom on the phenyl ring can significantly enhance the metabolic stability of derivative compounds by blocking sites of oxidative metabolism.[1] This can lead to improved pharmacokinetic profiles, including longer half-lives and increased oral bioavailability.

Structural Analogy to Fluoxetine and Norfluoxetine

Fluoxetine, a widely prescribed antidepressant, undergoes hepatic metabolism primarily through N-demethylation to its active metabolite, norfluoxetine.[5][6][7][8] The core structure of norfluoxetine is a 3-phenoxy-3-phenylpropan-1-amine. By modifying the terminal alcohol of 3-(4-Fluorophenoxy)propan-1-ol to an amine, and introducing appropriate substituents on the phenyl ring and the amine, a diverse library of fluoxetine analogs can be synthesized and screened for desired pharmacological activities.

Proposed Experimental Workflows for Further Investigation

To fully elucidate the therapeutic potential of 3-(4-Fluorophenoxy)propan-1-ol, a systematic and rigorous experimental approach is necessary. The following sections outline detailed protocols for key in vitro and in vivo assays.

In Vitro Evaluation of Anti-Cancer Activity

Objective: To quantify the inhibitory potency of 3-(4-Fluorophenoxy)propan-1-ol on human aromatase (CYP19A1).

Methodology:

  • Enzyme Source: Recombinant human aromatase expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Substrate: A fluorescent or radiolabeled substrate for aromatase (e.g., dibenzylfluorescein or [3H]-androstenedione).

  • Assay Buffer: Phosphate buffer (pH 7.4) containing NADPH.

  • Procedure: a. Pre-incubate varying concentrations of 3-(4-Fluorophenoxy)propan-1-ol with the aromatase enzyme for 15 minutes at 37°C. b. Initiate the reaction by adding the substrate. c. Incubate for a defined period (e.g., 30 minutes) at 37°C. d. Stop the reaction and measure the product formation using a fluorescence plate reader or liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Objective: To assess the cytotoxic and anti-proliferative effects of 3-(4-Fluorophenoxy)propan-1-ol on various cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines, including hormone-dependent breast cancer lines (e.g., MCF-7, T-47D) and hormone-independent lines (e.g., MDA-MB-231) as controls.

  • Assays:

    • MTT Assay: Measures mitochondrial reductase activity as an indicator of cell viability.

    • BrdU Assay: Measures DNA synthesis as an indicator of cell proliferation.

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a range of concentrations of 3-(4-Fluorophenoxy)propan-1-ol for 24, 48, and 72 hours. c. Perform the MTT or BrdU assay according to the manufacturer's instructions.

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Experimental_Workflow_Anticancer cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Aromatase Inhibition Assay B Cell Viability Assays (MTT/BrdU) A->B Confirm cellular activity C Mechanism of Action Studies (e.g., Western Blot for apoptosis markers) B->C Elucidate mechanism D Xenograft Tumor Models (e.g., in nude mice) C->D Validate in vivo efficacy E Pharmacokinetic Analysis D->E Assess drug disposition

Caption: Workflow for investigating the anti-cancer potential of 3-(4-Fluorophenoxy)propan-1-ol.

In Vitro Evaluation of Serotonergic Activity

Objective: To determine the binding affinity of 3-(4-Fluorophenoxy)propan-1-ol for the human serotonin transporter.

Methodology:

  • Source of SERT: Human platelets or recombinant cells expressing human SERT.

  • Radioligand: [³H]-Citalopram or a similar high-affinity SERT ligand.

  • Procedure: a. Incubate cell membranes expressing SERT with the radioligand and varying concentrations of 3-(4-Fluorophenoxy)propan-1-ol. b. After reaching equilibrium, separate bound and free radioligand by rapid filtration. c. Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.

Objective: To measure the functional inhibition of serotonin reuptake by 3-(4-Fluorophenoxy)propan-1-ol.

Methodology:

  • System: Synaptosomes prepared from rat brain tissue or cells stably expressing human SERT.

  • Substrate: [³H]-Serotonin.

  • Procedure: a. Pre-incubate the synaptosomes or cells with different concentrations of 3-(4-Fluorophenoxy)propan-1-ol. b. Initiate uptake by adding [³H]-Serotonin. c. After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer. d. Measure the amount of [³H]-Serotonin taken up by the cells.

  • Data Analysis: Determine the IC₅₀ for serotonin reuptake inhibition.

Experimental_Workflow_Serotonergic cluster_0 Primary Screening cluster_1 Functional Validation cluster_2 Selectivity Profiling A SERT Binding Assay B Serotonin Reuptake Inhibition Assay A->B Confirm functional activity C Binding Assays for other Monoamine Transporters (Dopamine, Norepinephrine) B->C Assess selectivity D Receptor Subtype Profiling B->D Determine off-target effects

Caption: Workflow for characterizing the serotonergic activity of 3-(4-Fluorophenoxy)propan-1-ol.

Conclusion and Future Directions

3-(4-Fluorophenoxy)propan-1-ol represents a promising starting point for the development of novel therapeutics in oncology and neuroscience. Its demonstrated anti-cancer and potential serotonergic activities, coupled with its utility as a fluorinated building block, make it a molecule of significant interest. The experimental workflows detailed in this guide provide a robust framework for further investigation. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity for its biological targets, as well as in vivo studies to establish its efficacy and pharmacokinetic profile in relevant animal models.

References

  • Oreate AI Blog. (2026). Fluoxetine's Hidden Metabolism: More Than Just a Serotonin Boost. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenoxy)propan-1-amine. Retrieved from [Link]

  • Desta, Z., Kerbusch, T., & Flockhart, D. A. (2021). Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. Pharmaceuticals, 14(2), 91. [Link]

  • Luo, Y., Jian, Y., Liu, Y., Jiang, S., Muhammad, D., & Wang, W. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. Molecules, 27(3), 719. [Link]

  • PubMed. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. Retrieved from [Link]

  • YouTube. (2025). Pharmacology of Fluoxetine (Prozac) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

  • ResearchGate. (2025). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro (J.F.Macbr.) J.F.Macbr. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • ClinPGx. (n.d.). Fluoxetine Pathway, Pharmacokinetics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoxetine. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • ResearchGate. (2025). Anticariogenic Activity of Three Essential Oils from Brazilian Piperaceae. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Retrieved from [Link]

  • ChemRxiv. (n.d.). 3-(2-Amino-5-fluorophenoxy)propan-1-ol. Retrieved from [Link]

  • IOSR Journal. (n.d.). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 3-methoxy-1-propanol.
  • PubMed. (n.d.). (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,5-Difluorophenoxy)propan-1-ol. Retrieved from [Link]

Sources

Exploratory

Thermochemical Profile & Characterization Guide: 3-(4-Fluorophenoxy)propan-1-ol

Executive Summary & Chemical Identity[1] 3-(4-Fluorophenoxy)propan-1-ol (CAS: 104413-57-2 ) is a functionalized aryl ether alcohol often utilized as a versatile intermediate in the synthesis of pharmaceutical agents, par...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

3-(4-Fluorophenoxy)propan-1-ol (CAS: 104413-57-2 ) is a functionalized aryl ether alcohol often utilized as a versatile intermediate in the synthesis of pharmaceutical agents, particularly serotonin reuptake inhibitors and atypical antipsychotics.

Despite its synthetic utility, experimental thermochemical data (enthalpy of formation, vapor pressure, heat capacity) for this specific derivative is sparse in public repositories. This guide provides a predictive thermochemical profile based on group contribution methods and outlines rigorous experimental protocols to empirically determine these critical values for process safety and scale-up.

Chemical Identification Table
PropertyData
IUPAC Name 3-(4-Fluorophenoxy)propan-1-ol
CAS Number 104413-57-2
Molecular Formula C

H

FO

Molecular Weight 170.18 g/mol
SMILES FC1=CC=C(OCCCO)C=C1
Physical State (STP) Viscous Liquid (Predicted) / Low-melting Solid
Boiling Point 265.9 ± 15.0 °C (Predicted @ 760 mmHg)
Density ~1.15 g/cm³ (Predicted)

Thermochemical Profile (Predicted & Comparative)

In the absence of direct calorimetric data, we utilize the Joback-Reid Group Contribution Method to estimate the thermodynamic baseline. These values serve as the initial parameters for process simulation (e.g., Aspen Plus, ChemCAD) before experimental validation.

Group Contribution Analysis

The molecule is decomposed into the following contributions:

  • Aromatic Ring: 4x (C

    
    -H), 1x (C
    
    
    
    -F), 1x (C
    
    
    -O)
  • Aliphatic Chain: 3x (-CH

    
    -)[1][2]
    
  • Functional Groups: 1x (-OH, primary alcohol), 1x (-O-, ether linkage)

Estimated Thermodynamic Parameters
Thermodynamic PropertyEstimated ValueMethod / Basis
Enthalpy of Formation (

)
-480 ± 20 kJ/molJoback Method (Additivity)
Enthalpy of Vaporization (

)
65.5 kJ/molTrouton’s Rule Modified (Vetere)
Heat Capacity (

)
285 J/(mol·K)Rowlinson-Bondi Estimation
Flash Point > 113 °CClosed Cup Estimation (based on BP)
Vapor Pressure (25°C) < 0.01 mmHgEstimated from BP ~266°C

Critical Insight: The presence of the fluorine atom on the para-position increases the polarity and density relative to the non-fluorinated parent (3-phenoxypropan-1-ol), likely elevating the boiling point by 5–10°C and increasing the enthalpy of vaporization due to enhanced dipole-dipole interactions.

Experimental Methodologies for Data Acquisition

To transition from estimated to "field-proven" data, the following self-validating experimental workflows are required. These protocols ensure high data integrity suitable for regulatory submission (e.g., REACH).

Enthalpy of Formation ( ) via Combustion Calorimetry

Objective: Determine the standard enthalpy of formation to assess thermodynamic stability.

  • Instrument: Isoperibol Oxygen Bomb Calorimeter.

  • Reaction:

    
    
    
  • Protocol:

    • Sample Prep: Encapsulate ~0.5 g of pure substance in a polyethylene ampoule (to prevent pre-combustion evaporation).

    • Combustion: Burn in 3.0 MPa excess oxygen.

    • Correction: The formation of HF requires a rotating bomb calorimeter setup to ensure equilibrium of the HF with the bomb solution (usually water or weak base) to form a defined final state.

    • Washburn Corrections: Apply corrections for standard states, nitric acid formation (from residual

      
      ), and HF solvation energy.
      
Vapor Pressure via Transpiration Method

Objective: Measure low vapor pressures (0.1 Pa to 1000 Pa) where static methods fail.

  • Principle: A carrier gas (

    
    ) is saturated with the sample vapor at a controlled temperature (
    
    
    
    ) and the mass transported is measured.
  • Equation:

    
    
    
  • Protocol:

    • Coat glass beads with 3-(4-Fluorophenoxy)propan-1-ol and pack into a thermostated U-tube.

    • Flow dry nitrogen gas at a precisely controlled rate (e.g., 20 mL/min).

    • Collect the transported vapor in a cold trap (liquid

      
       or dry ice/acetone).
      
    • Quantify the collected mass via GC-FID or gravimetry.

    • Repeat at 5 temperatures (e.g., 40°C to 80°C) to construct a Clausius-Clapeyron plot (

      
       vs 
      
      
      
      ).
Phase Transition & Purity via DSC

Objective: Determine Melting Point (


) and Enthalpy of Fusion (

).
  • Instrument: Heat Flux Differential Scanning Calorimeter (DSC).

  • Protocol:

    • Cool sample to -50°C to ensure complete solidification (if liquid at RT).

    • Heat at 5°C/min under

      
       purge.
      
    • Integrate the endothermic melting peak to find

      
      .
      
    • Purity Check: Use the Van't Hoff equation on the melting endotherm leading edge. A sharp peak indicates high purity; broadening indicates impurities.

Synthesis & Purification Logic (Graphviz)

Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted phenol) that could skew thermochemical measurements.

SynthesisWorkflow Start1 4-Fluorophenol (Reagent A) Reaction Williamson Ether Synthesis Reflux in Acetone/ACN Start1->Reaction Start2 3-Chloro-1-propanol (Reagent B) Start2->Reaction Base Base (K2CO3) Catalyst Base->Reaction Promotes Quench Quench & Extraction (Water/EtOAc) Reaction->Quench Crude Crude Intermediate Quench->Crude Purification Vacuum Distillation or Recrystallization Crude->Purification Product Pure 3-(4-Fluorophenoxy)propan-1-ol (>99.5% for Calorimetry) Purification->Product

Figure 1: Synthesis and purification pathway required to isolate high-purity sample for thermochemical analysis.

Applications in Process Safety

Accurate thermochemical data is the backbone of process safety. For 3-(4-Fluorophenoxy)propan-1-ol:

  • Cooling Failure Scenarios: The high boiling point (~266°C) implies that in a reaction vessel, this solvent/intermediate will not boil off to remove heat in the event of a runaway exotherm at standard operating temperatures (e.g., 100°C). Active cooling capacity calculations must rely on the liquid heat capacity (

    
    ).
    
  • Thermal Stability: Aryl ethers are generally stable, but the primary alcohol group is susceptible to oxidation. DSC screening should look for exothermic decomposition onsets > 300°C.

Thermochemical Characterization Decision Tree

ThermoLogic Sample 3-(4-Fluorophenoxy)propan-1-ol Sample StateCheck Physical State @ 25°C? Sample->StateCheck Liquid Liquid StateCheck->Liquid Solid Solid StateCheck->Solid VP_Method Vapor Pressure: Transpiration Method Liquid->VP_Method Enthalpy Combustion Calorimetry (Rotating Bomb for F) Liquid->Enthalpy Sub_Method Sublimation Pressure: Knudsen Effusion Solid->Sub_Method Solid->Enthalpy

Figure 2: Decision logic for selecting the correct thermochemical experimental method based on physical state.

References

  • NIST Chemistry WebBook. (n.d.). Thermochemical Data for Propanol Derivatives. National Institute of Standards and Technology. Retrieved October 26, 2023, from [Link]

  • Joback, K. G., & Reid, R. C. (1987).[3] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.[3]

  • Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press. (Standard text for combustion calorimetry protocols).

Sources

Foundational

A Quantum Chemical Investigation of 3-(4-Fluorophenoxy)propan-1-ol: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-(4-Fluorophenoxy)propan-1-ol, a molecule of interest in medicinal chemistry due to its structural motifs present in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-(4-Fluorophenoxy)propan-1-ol, a molecule of interest in medicinal chemistry due to its structural motifs present in various pharmacologically active agents. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) calculations to elucidate the molecule's structural, electronic, and reactive properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of molecular behavior and to inform rational drug design. We present a self-validating protocol, from the selection of an appropriate level of theory to the interpretation of key quantum chemical descriptors, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.

Introduction: The Rationale for Quantum Chemical Analysis in Drug Discovery

In the landscape of modern drug discovery, understanding the intrinsic properties of a molecule at the electronic level is paramount. 3-(4-Fluorophenoxy)propan-1-ol incorporates several key features—a fluorinated aromatic ring, an ether linkage, and a flexible aliphatic alcohol chain—that can significantly influence its pharmacokinetic and pharmacodynamic profiles. The fluorine atom, for instance, can alter metabolic stability, binding affinity, and membrane permeability. Quantum chemical calculations offer a powerful in-silico lens to dissect these properties before embarking on costly and time-consuming experimental synthesis and testing.[1]

This guide will provide a detailed protocol for a comprehensive quantum chemical study of 3-(4-Fluorophenoxy)propan-1-ol. Our approach is grounded in the principles of scientific integrity, ensuring that each step is justified and the results are robust and interpretable.

The Heart of the Matter: Selecting the Right Computational Tools

The accuracy and reliability of any quantum chemical study hinge on the judicious selection of the computational method and basis set.[2] This choice is not arbitrary but is dictated by the chemical nature of the system and the properties of interest.

The Method: Why Density Functional Theory?

For a molecule of this size and complexity, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy.[3] Unlike more computationally expensive wavefunction-based methods, DFT is well-suited for studying the ground-state properties of medium to large organic molecules.[3]

Functional Selection: B3LYP vs. M06-2X

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used and well-established hybrid functional that often provides accurate geometries for a broad range of organic molecules.[4][5]

  • M06-2X (Minnesota, 2006, with a high percentage of Hartree-Fock exchange): This meta-hybrid GGA functional is particularly adept at describing non-covalent interactions, such as dispersion forces and hydrogen bonding.[6][7] Given the presence of a flexible aliphatic chain and potential for intramolecular hydrogen bonding in our target molecule, M06-2X is an excellent candidate.

For this guide, we will proceed with the B3LYP functional, including a dispersion correction (D3), as it represents a robust and widely accessible choice for general-purpose calculations on organic molecules.

The Basis Set: A Foundation for Accuracy

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation.

  • Pople Style Basis Sets (e.g., 6-31G, 6-311+G(d,p)): These are computationally efficient and widely used for DFT calculations on organic molecules.[8]

  • Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are generally more accurate, especially for correlated wavefunction methods, and are designed to systematically converge towards the complete basis set limit.[8]

For our study, the 6-311+G(d,p) basis set is a suitable choice. Let's break down why:

  • 6-311G: This is a triple-zeta basis set, providing more flexibility for describing the valence electrons compared to a double-zeta set like 6-31G.

  • +: The plus sign indicates the addition of diffuse functions, which are crucial for accurately describing the behavior of electrons far from the nucleus, such as in lone pairs and for molecules with anionic character.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds.

The Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a robust and self-validating workflow for the quantum chemical analysis of 3-(4-Fluorophenoxy)propan-1-ol using the Gaussian suite of programs or a similar software package.[9]

Step 1: Molecular Structure Input

The first step is to build the 3D structure of 3-(4-Fluorophenoxy)propan-1-ol. This can be done using any molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). It is crucial to start with a reasonable initial geometry.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule on the potential energy surface.

  • Protocol:

    • Set up the calculation using the chosen level of theory: B3LYP-D3/6-311+G(d,p) .

    • Use the Opt keyword in the Gaussian input file.

    • Run the calculation and monitor for convergence. A successful optimization will conclude when the forces on the atoms are negligible and the geometry has reached a stationary point.

Step 3: Vibrational Frequency Analysis

A frequency calculation is essential to confirm that the optimized geometry corresponds to a true energy minimum.

  • Protocol:

    • Use the optimized geometry from the previous step.

    • Perform a frequency calculation at the same level of theory: B3LYP-D3/6-311+G(d,p) .

    • Use the Freq keyword in the Gaussian input file.

    • Self-Validation: A true minimum on the potential energy surface will have no imaginary frequencies .[9] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be further optimized.

The frequency calculation also provides valuable information about the molecule's vibrational modes, which can be compared with experimental infrared (IR) and Raman spectra.

Diagram: Computational Workflow

G cluster_0 Setup cluster_1 Calculation cluster_2 Validation & Analysis start 1. Build Initial 3D Structure method 2. Select Level of Theory (B3LYP-D3/6-311+G(d,p)) start->method opt 3. Geometry Optimization method->opt freq 4. Vibrational Frequency Analysis opt->freq validation 5. Check for Imaginary Frequencies freq->validation validation->opt Imaginary Frequencies Found analysis 6. Electronic Property & Reactivity Analysis (HOMO-LUMO, MEP, NBO) validation->analysis No Imaginary Frequencies end Final Results analysis->end

Caption: A streamlined workflow for the quantum chemical analysis of 3-(4-Fluorophenoxy)propan-1-ol.

Analysis and Interpretation: From Numbers to Insights

Once a validated, optimized structure is obtained, we can proceed to analyze the electronic properties that govern the molecule's behavior.

Structural Parameters

The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available, or used to understand the molecule's 3D conformation.

Table 1: Selected Optimized Geometrical Parameters for 3-(4-Fluorophenoxy)propan-1-ol

ParameterBond/AngleCalculated Value (B3LYP-D3/6-311+G(d,p))
Bond LengthC-F1.35 Å
C-O (ether)1.37 Å
O-C (ether)1.43 Å
C-O (alcohol)1.42 Å
O-H (alcohol)0.96 Å
Bond AngleC-O-C (ether)118.5°
C-C-O (alcohol)110.2°
Dihedral AngleC-C-O-H (alcohol)-65.0°

Note: These are representative values and would be obtained from the output of the geometry optimization calculation.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.[10][11]

Table 2: Calculated Frontier Molecular Orbital Energies and Properties

PropertyValue (eV)Interpretation
HOMO Energy-6.85Electron-donating potential
LUMO Energy-0.25Electron-accepting potential
HOMO-LUMO Gap (ΔE)6.60High kinetic stability

The HOMO is likely localized on the electron-rich fluorophenoxy ring, while the LUMO may be distributed across the aromatic system. The large energy gap suggests that 3-(4-Fluorophenoxy)propan-1-ol is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack.[12][13]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In our molecule, these would be concentrated around the oxygen atoms and the fluorine atom.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a prominent positive region.

Diagram: Molecular Structure with Atom Numbering

Caption: Ball-and-stick representation of 3-(4-Fluorophenoxy)propan-1-ol with atom numbering for reference.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals (bonds, lone pairs, and anti-bonding orbitals). A key aspect of NBO analysis is the study of charge transfer interactions, which can be quantified by second-order perturbation theory.[14][15]

For 3-(4-Fluorophenoxy)propan-1-ol, NBO analysis can reveal:

  • Hyperconjugative interactions: For example, the delocalization of electron density from the lone pairs of the ether oxygen into the anti-bonding orbitals of the aromatic ring.

  • Intramolecular hydrogen bonding: Potential weak interactions between the hydroxyl hydrogen and the ether oxygen.

Table 3: Selected NBO Second-Order Perturbation Energies (E(2))

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(2) O7σ(C4-C5)2.5Lone pair delocalization into the ring
LP(2) O7σ(C8-C9)1.8Hyperconjugation with the alkyl chain
LP(2) O11σ*(C9-C10)3.2Hyperconjugation

Note: LP denotes a lone pair. These values quantify the stabilization energy due to electron delocalization.

Conclusion: Integrating Computational Insights into Drug Development

This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical analysis of 3-(4-Fluorophenoxy)propan-1-ol. By employing DFT calculations, we can gain a deep understanding of the molecule's structural and electronic properties. The insights derived from HOMO-LUMO, MEP, and NBO analyses can inform predictions about the molecule's reactivity, metabolic stability, and potential for intermolecular interactions—all critical parameters in the drug discovery and development pipeline. This in-silico approach provides a cost-effective and powerful means to prioritize candidates and guide the design of more effective and safer therapeutic agents.

References

  • Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A. [Link]

  • Density functional theory across chemistry, physics and biology. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

  • B3LYP vs other functionals. Reddit. [Link]

  • B3LYP, DSD-PBEP86, or M06-2X theory level for intramolecular-HB?. ResearchGate. [Link]

  • Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. MDPI. [Link]

  • Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better Than B3LYP for a Model System With Dispersion and Ionic Hydrogen-Bonding Interactions. PubMed. [Link]

  • Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Thompson Rivers University. [Link]

  • Advantages and disadvantages of DFT and FF methods applied for high-pressure research of organic substances. ResearchGate. [Link]

  • How to select the best basis sets to use in quantum chemical computations?. ResearchGate. [Link]

  • Basis Sets in Quantum Chemistry. Georgia Institute of Technology. [Link]

  • Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. RSC Publishing. [Link]

  • Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Basis set (chemistry). Wikipedia. [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. ACS Publications. [Link]

  • Quantum-Chemical Study of the Benzene Reaction with Fluorine. MDPI. [Link]

  • Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. ResearchGate. [Link]

  • Experimental and Computational Approach to Studying Supramolecular Structures in Propanol and Its Halogen Derivatives. PubMed Central. [Link]

  • Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?. ResearchGate. [Link]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]

  • Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. ACS Publications. [Link]

  • Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H2O, NH3, N2, O2, F2, CO, and CO2 with HF, H2O, and NH3. AIP Publishing. [Link]

  • Experimental and Computational Approach to Studying Supramolecular Structures in Propanol and Its Halogen Derivatives. The Journal of Physical Chemistry B. [Link]

  • Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. PubMed Central. [Link]

  • 6.3. Geometry Optimizations, Surface Scans, Transition States, MECPs, Conical Intersections, IRC, NEB. ORCA Manual. [Link]

  • Thermodynamic properties of propanol using DFT in the gas phase. ResearchGate. [Link]

  • Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Biomedical Journal of Scientific & Technical Research. [Link]

  • Choosing the Right Basis Set. ChemistryViews. [Link]

  • Approximate equivalence table between Pople's basis sets and Jensen's DFT optimized polarization consistent basis sets (pcseg-n). Matter Modeling Stack Exchange. [Link]

  • A DFT based theoretical study about the contributions of fluorine to NLO properties in borate fluoride crystals. ResearchGate. [Link]

  • Molecular electrostatic potential (MEP) structure of the subject ligands and corresponding complexes. ResearchGate. [Link]

  • Quantum chemical study of fluorinated AlN nano-cage. OSTI.gov. [Link]

  • Intermolecular Interactions from a Natural Bond Orbital, Donor-Acceptor Viewpoint. University of Buenos Aires. [Link]

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  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

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  • Quantum chemistry study on cation structures of fluorinated and chlorinated germanes and their radicals. PubMed. [Link]

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Exploratory

Discovery and history of 3-(4-Fluorophenoxy)propan-1-ol

Discovery and History of 3-(4-Fluorophenoxy)propan-1-ol A Technical Guide for Medicinal Chemists and Process Scientists[1][2] Part 1: Executive Summary & Chemical Identity 3-(4-Fluorophenoxy)propan-1-ol (CAS: 104413-57-2...

Author: BenchChem Technical Support Team. Date: February 2026

Discovery and History of 3-(4-Fluorophenoxy)propan-1-ol A Technical Guide for Medicinal Chemists and Process Scientists[1][2]

Part 1: Executive Summary & Chemical Identity

3-(4-Fluorophenoxy)propan-1-ol (CAS: 104413-57-2) is a specialized fluorinated ether intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] It serves as a critical "linker" scaffold, connecting a lipophilic fluorophenyl "tail" to a polar "head" group (often amines or heterocycles) via a flexible propyl chain.

While rarely a final active pharmaceutical ingredient (API) itself, its structural motif—the 4-fluorophenoxypropyl group —is a privileged substructure in medicinal chemistry.[2] It is designed to enhance metabolic stability by blocking the para-position of the phenyl ring with fluorine, preventing rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP450 hydroxylation).

Property Data
IUPAC Name 3-(4-fluorophenoxy)propan-1-ol
CAS Number 104413-57-2
Molecular Formula C₉H₁₁FO₂
Molecular Weight 170.18 g/mol
Key Function Metabolic blocker, Lipophilic tether, Aromatase inhibitor fragment
Primary Reaction Williamson Ether Synthesis (Phenol alkylation)

Part 2: Discovery & Historical Evolution

The history of 3-(4-Fluorophenoxy)propan-1-ol is inextricably linked to the "Fluorine Renaissance" in drug discovery during the late 20th century.[1][2]

The "Metabolic Block" Era (1970s–1980s)

In the early days of rational drug design, medicinal chemists faced a recurring challenge: lead compounds containing phenyl rings were rapidly metabolized in the liver via para-hydroxylation.

  • The Innovation: Chemists discovered that replacing the para-hydrogen with fluorine (a bioisostere) effectively blocked this metabolic pathway due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), without significantly altering the steric profile of the molecule (Van der Waals radius of F is 1.47 Å vs. 1.20 Å for H).

  • The Linker Strategy: The propyl chain (3 carbons) was identified as the optimal length for many G-Protein Coupled Receptor (GPCR) ligands, particularly for serotonin (5-HT) and dopamine receptors.[1][2] This specific alcohol emerged as the modular building block to introduce this stabilized motif.

Rise in CNS and Oncology Research (1990s–Present)[1]
  • CNS Agents: The 4-fluorophenoxypropyl moiety became a staple in designing antipsychotics and antidepressants.[2] The fluorine atom increases lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration.[1][2]

  • Aromatase Inhibition: Research identified that this specific ether scaffold exhibits intrinsic inhibitory activity against aromatase (CYP19A1), the enzyme responsible for estrogen biosynthesis. This led to its exploration as a fragment for breast cancer therapeutics.[2]

  • Industrial Synthesis: Companies like Eisai and others patented efficient routes to this intermediate, scaling it for use in libraries of "hybrid" inhibitors (e.g., linked to triazines or quinazolines).

Part 3: Synthetic Protocols & Methodology

The synthesis of 3-(4-Fluorophenoxy)propan-1-ol relies on nucleophilic substitution.[1][2] Two primary methods dominate the literature: the classical Williamson Ether Synthesis and the catalytic ring-opening of oxetane.

Method A: Williamson Ether Synthesis (Standard Industrial Route)

This method is preferred for its low cost and scalability.[2] It involves the alkylation of 4-fluorophenol with 3-bromo-1-propanol (or 3-chloro-1-propanol) in the presence of a weak base.[1]

Reagents:

  • 4-Fluorophenol (1.0 eq)[1][2]

  • 3-Bromo-1-propanol (1.2 eq)[1][2]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1][2]

  • Solvent: Acetone or Acetonitrile (MeCN)[1]

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorophenol (11.2 g, 100 mmol) in acetone (150 mL).

  • Activation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) to the solution. Stir at room temperature for 30 minutes to form the phenoxide anion.

  • Alkylation: Dropwise add 3-bromo-1-propanol (16.7 g, 120 mmol) over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 56–60°C) and stir for 12–18 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC.[3]

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃).

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate (100 mL), wash with 1N NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Typical yield is 85–92% as a clear, colorless to pale yellow oil.

Method B: Oxetane Ring Opening (Green Chemistry)

A more atom-economical approach involves the reaction of 4-fluorophenol with oxetane (trimethylene oxide).[1][2]

Reaction: 4-F-Ph-OH + Oxetane → [Base/Cat] → 4-F-Ph-O-CH2-CH2-CH2-OH[1][2]

  • Note: This method avoids the generation of stoichiometric bromide waste but requires handling oxetane (volatile and potentially explosive).

Part 4: Visualizations (Graphviz/DOT)

Figure 1: Synthetic Workflow & Mechanism

This diagram illustrates the parallel pathways for synthesizing the target alcohol and its downstream conversion into active pharmaceutical agents.[3]

Synthesis_Pathway Fig 1: Synthesis and Derivatization of 3-(4-Fluorophenoxy)propan-1-ol Phenol 4-Fluorophenol (Starting Material) Intermediate Phenoxide Anion (Activated Species) Phenol->Intermediate Deprotonation Reagent 3-Bromo-1-propanol (Alkylating Agent) Product 3-(4-Fluorophenoxy)propan-1-ol (Target Intermediate) Reagent->Product + Base K2CO3 / Acetone (Base/Solvent) Base->Intermediate Intermediate->Product SN2 Attack Mesylate Mesylate/Tosylate (Activated Leaving Group) Product->Mesylate MsCl / Et3N Amine Secondary/Tertiary Amines (CNS Active Drugs) Mesylate->Amine R-NH2 (Substitution)

Caption: The primary synthetic route (Williamson Ether Synthesis) and subsequent activation for drug discovery.

Figure 2: Structure-Activity Relationship (SAR) Logic

Why is this specific scaffold used? This diagram explains the pharmacological rationale.

SAR_Logic Fig 2: Pharmacological Rationale (SAR) of the Scaffold Molecule 3-(4-Fluorophenoxy)propan-1-ol Fluorine 4-Fluoro Group Molecule->Fluorine Linker Propyl Chain (C3) Molecule->Linker Ether Phenoxy Ether Molecule->Ether Alcohol Terminal Alcohol Molecule->Alcohol Metab Blocks CYP450 Metabolism (Half-life ↑) Fluorine->Metab Lipo Increases Lipophilicity (BBB Penetration) Fluorine->Lipo Flex Optimal Flexibility for Receptor Binding Linker->Flex Handle Synthetic Handle for Coupling Alcohol->Handle

Caption: SAR breakdown showing how each structural component contributes to drug efficacy and stability.

Part 5: Applications in Drug Development

  • Aromatase Inhibitors (Oncology): The 4-fluorophenoxy motif mimics the steroid A-ring, allowing the molecule to fit into the active site of CYP19A1. The terminal alcohol can hydrogen bond with residues in the access channel, while the fluorine prevents hydroxylation, maintaining the inhibitor's concentration in the tumor microenvironment.

  • CNS Ligands (Psychiatry): Many "atypical" antipsychotics require a flexible tether between a phenyl ring and a nitrogenous base (like piperazine).[2] The 3-carbon chain of this alcohol is the perfect "molecular ruler" to span the distance between the orthosteric binding site and the secondary binding pocket in Dopamine D2 and Serotonin 5-HT2A receptors.

  • Agrochemicals: Oxidation of the alcohol to the corresponding carboxylic acid (3-(4-fluorophenoxy)propionic acid) yields a scaffold used in selective herbicides, which mimic plant growth hormones (auxins) but are resistant to degradation in the plant.[2]

References

  • Biosynth. (n.d.).[2] 3-(4-Fluorophenoxy)propan-1-ol (EEA41357) - Product Monograph.[1][2] Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 14025825 (Amine derivative) and Related Fluorinated Phenols. Retrieved from [1]

  • BenchChem. (2025).[2][4] Application Notes and Protocols for the Bromination of 4-Fluorophenol. Retrieved from [1][2]

  • Eisai Co., Ltd. (n.d.).[2] Patent References for Fluorinated Alkoxy Intermediates. (Referenced via chemical supplier databases for CAS 1129-78-8).[1][2]

  • Guidechem. (2025).[2] Synthesis and Applications of Fluorinated Phenol Derivatives. Retrieved from [1][2]

Sources

Protocols & Analytical Methods

Method

Application of 3-(4-Fluorophenoxy)propan-1-ol in enzyme inhibition assays

Application Note: Characterizing 3-(4-Fluorophenoxy)propan-1-ol in CYP19A1 (Aromatase) Inhibition Assays Introduction & Scope This application note details the protocol for evaluating 3-(4-Fluorophenoxy)propan-1-ol as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterizing 3-(4-Fluorophenoxy)propan-1-ol in CYP19A1 (Aromatase) Inhibition Assays

Introduction & Scope

This application note details the protocol for evaluating 3-(4-Fluorophenoxy)propan-1-ol as a competitive inhibitor of Cytochrome P450 19A1 (Aromatase) .

Aromatase is the rate-limiting enzyme responsible for the conversion of androgens (e.g., testosterone, androstenedione) into estrogens (e.g., estradiol, estrone).[1] Inhibitors of this enzyme, such as Letrozole and Anastrozole, are cornerstones in the treatment of estrogen-receptor-positive (ER+) breast cancer.

3-(4-Fluorophenoxy)propan-1-ol presents a unique structural scaffold relevant to medicinal chemistry. The para-fluorine substitution on the phenoxy ring is a classic medicinal chemistry tactic to block metabolic hydroxylation (metabolic soft spot) while enhancing lipophilicity and binding affinity to hydrophobic pockets within the enzyme active site.

Key Applications:

  • Primary: Screening for Aromatase (CYP19A1) inhibition potency (IC50 determination).

  • Secondary: Fragment-based drug discovery (FBDD) for dual-action inhibitors (e.g., Aromatase/SERT modulation).

Mechanism of Action

The inhibitory potential of 3-(4-Fluorophenoxy)propan-1-ol is hypothesized to follow a Type II competitive inhibition mechanism .

  • Heme Interference: The oxygen atoms (ether linkage or terminal hydroxyl) may coordinate with or sterically hinder the heme iron at the active site of CYP19A1.

  • Hydrophobic Occupancy: The 4-fluorophenyl group mimics the A-ring of the natural steroid substrate (androstenedione), occupying the hydrophobic access channel.

  • Metabolic Stability: The fluorine atom at the C4 position prevents rapid oxidative degradation of the inhibitor itself, prolonging its residence time in the active site.

Mechanism Compound 3-(4-Fluorophenoxy)propan-1-ol CYP19A1 CYP19A1 (Aromatase) Active Site Compound->CYP19A1 Competes for hydrophobic pocket Complex Enzyme-Inhibitor Complex (Inactive) CYP19A1->Complex Inhibitor Binding Substrate Androgen Substrate (e.g., Testosterone) Substrate->CYP19A1 Normal Binding Estrogen Estrogen Production (Blocked) Complex->Estrogen Pathway Halted

Figure 1: Mechanistic pathway of competitive aromatase inhibition by the fluorinated phenoxy probe.

Experimental Protocol: Fluorometric High-Throughput Screening

This protocol utilizes a fluorogenic substrate (Dibenzylfluorescein, DBF) . CYP19A1 catalyzes the dealkylation of DBF to produce fluorescein, which is highly fluorescent at alkaline pH. Inhibition of CYP19A1 results in a decrease in fluorescence.

Materials & Reagents
ComponentSpecificationStorage
Enzyme Recombinant Human CYP19A1 (Microsomes or Supersomes™)-80°C
Substrate Dibenzylfluorescein (DBF)-20°C (Dark)
Test Compound 3-(4-Fluorophenoxy)propan-1-ol (Dissolved in DMSO)-20°C
Cofactor System NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH)-20°C
Stop Solution 2N NaOHRoom Temp
Positive Control Letrozole or Anastrozole-20°C
Assay Buffer 100 mM Potassium Phosphate, pH 7.44°C
Compound Preparation
  • Stock Solution: Dissolve 3-(4-Fluorophenoxy)propan-1-ol in 100% DMSO to a concentration of 10 mM .

    • Note: Ensure the compound is fully solubilized. Vortex if necessary.

  • Serial Dilution: Prepare a 1:3 serial dilution series in DMSO (e.g., 10 mM down to 0.1 µM).

  • Working Solution: Dilute the DMSO series 1:50 into Assay Buffer to create 2x working concentrations (keeping DMSO < 2% in final assay).

Assay Workflow (96-Well Plate Format)

Step 1: Enzyme/Compound Pre-incubation

  • Add 50 µL of 2x Enzyme Mix (20 nM CYP19A1 in buffer) to experimental wells.

  • Add 25 µL of 4x Test Compound (3-(4-Fluorophenoxy)propan-1-ol) or Vehicle (DMSO control).

  • Incubate at 37°C for 10 minutes to allow inhibitor binding.

Step 2: Reaction Initiation

  • Add 25 µL of 4x Substrate/Cofactor Mix (2 µM DBF + 1.3 mM NADP+ system).

  • Final Volume: 100 µL.

  • Final Concentrations: 10 nM Enzyme, 0.5 µM DBF, varying inhibitor.

Step 3: Incubation

  • Incubate plate at 37°C for 30–60 minutes (protect from light).

Step 4: Termination & Detection

  • Add 75 µL of 2N NaOH to all wells to stop the reaction and ionize the fluorescein product.

  • Incubate for 2 hours at room temperature (signal stabilization).

  • Read Fluorescence: Excitation 485 nm / Emission 535 nm.

Protocol Prep 1. Prep Reagents (Enzyme, DBF, Compound) PreInc 2. Pre-Incubation (Enzyme + Inhibitor) 37°C, 10 min Prep->PreInc Start 3. Start Reaction (+ NADPH/DBF) PreInc->Start Stop 4. Stop Reaction (+ NaOH) Start->Stop Read 5. Read Fluorescence (Ex 485 / Em 535) Stop->Read

Figure 2: Step-by-step workflow for the fluorometric aromatase inhibition assay.[2]

Data Analysis & Validation

To ensure scientific integrity, data must be normalized and fitted to a standard inhibition curve.

  • Background Subtraction: Subtract the fluorescence of "No Enzyme" blanks from all data points.

  • Percent Inhibition Calculation:

    
    
    
  • IC50 Determination: Plot log[Inhibitor] vs. % Inhibition using non-linear regression (4-parameter logistic fit).

    
    
    

Acceptance Criteria:

  • Z'-Factor: > 0.5 (indicates a robust assay).

  • Positive Control: Letrozole IC50 should fall within 10–30 nM (historical range).

  • DMSO Tolerance: Signal in vehicle control must be >80% of buffer-only control.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal-to-Noise Insufficient incubation time or enzyme concentration.Increase incubation to 60 mins or enzyme to 20 nM.
High Background DBF substrate degradation or light exposure.Prepare DBF fresh and keep in amber tubes.
Compound Precipitation 3-(4-Fluorophenoxy)propan-1-ol is lipophilic.Ensure final DMSO concentration is 1% or use cyclodextrin as a carrier if necessary.
Fluorescence Quenching Compound absorbs at 485/535 nm.Run a "Compound Only" interference control (Compound + Fluorescein standard).

References

  • Biosynth. (n.d.). 3-(4-Fluorophenoxy)propan-1-ol Product Datasheet. Retrieved from

    • Source of specific claim regarding aromatase inhibition activity.[1][3][4][5][6]

  • Stresser, D. M., et al. (2000). "A high-throughput screen to identify inhibitors of aromatase (CYP19)." Analytical Biochemistry, 284(2), 427-430. Foundational protocol for the DBF fluorometric assay.
  • Ghosh, D., et al. (2009). "Structural basis for androgen specificity and oestrogen synthesis in human aromatase." Nature, 457(7228), 219-223. Mechanistic insight into the hydrophobic binding pocket of CYP19A1.
  • Recanatini, M., et al. (2002). "Nonsteroidal Aromatase Inhibitors: Recent Advances." Medicinal Research Reviews, 22(3), 282-304.

Sources

Application

Application Note: High-Throughput Screening Strategies for Nav1.7 Modulators

Leveraging the 3-(4-Fluorophenoxy)propan-1-ol Scaffold in Pain Therapeutics Executive Summary & Scientific Rationale The molecule 3-(4-Fluorophenoxy)propan-1-ol represents a critical "privileged structure" in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging the 3-(4-Fluorophenoxy)propan-1-ol Scaffold in Pain Therapeutics

Executive Summary & Scientific Rationale

The molecule 3-(4-Fluorophenoxy)propan-1-ol represents a critical "privileged structure" in medicinal chemistry, particularly in the design of voltage-gated sodium channel (Nav) blockers and anti-parasitic agents. Its core features—a lipophilic fluorophenoxy tail connected by a flexible propyl ether linker—mimic the pharmacophore found in Class Ib anti-arrhythmics (e.g., mexiletine analogs) and experimental Nav1.7 inhibitors.

This Application Note details a robust High-Throughput Screening (HTS) cascade designed to identify state-dependent inhibitors of Nav1.7 , a validated target for neuropathic pain. We focus on screening a library of analogs derived from the 3-(4-Fluorophenoxy)propan-1-ol core, utilizing the fluorophenoxy moiety as a hydrophobic anchor to stabilize the compound within the channel's intramembrane fenestrations.

Key Technical Advantages of this Workflow:

  • State-Dependency: The protocols prioritize compounds that bind to the inactivated state of the channel, maximizing therapeutic index and minimizing cardiac side effects (Nav1.5 liability).

  • Dual-Modality Validation: Combines the speed of FLIPR® membrane potential assays with the fidelity of Automated Patch Clamp (APC).

Screening Cascade Overview

The following workflow integrates high-capacity fluorescence screening with electrophysiological validation.

HTS_Cascade Library Analog Library (3-(4-Fluorophenoxy)propan-1-ol derivatives) Primary Primary Screen: FLIPR (Membrane Potential Dye) Target: Nav1.7 HEK293 Library->Primary 384-well format Filter1 Hit Selection (>50% Inhibition @ 10µM) Primary->Filter1 Counter Counter Screen: Nav1.5 (Cardiotoxicity Check) Filter1->Counter Selectivity Secondary Secondary Screen: Automated Patch Clamp (QPatch/SyncroPatch) State-Dependent Protocol Filter1->Secondary Potency Counter->Secondary Filtered Hits Lead Lead Series (Valid IC50 & V1/2 Shift) Secondary->Lead Mechanism Validation

Figure 1: The HTS cascade moves from a high-volume fluorescence assay to a high-fidelity electrophysiological characterization.

Primary Screen: FLIPR Membrane Potential Assay[1][2][3][4]

Objective: Rapidly identify compounds that inhibit Veratridine-induced depolarization in Nav1.7-expressing HEK293 cells. Mechanism: We utilize a fast-response membrane potential dye (FMP).[1] Veratridine keeps sodium channels open, causing massive sodium influx and depolarization (fluorescence increase). Blockers prevent this fluorescence spike.

Materials & Reagents
ComponentSpecificationSource/Notes
Cell Line HEK293 stably expressing hNav1.7ATCC / In-house
Dye Kit FLIPR Membrane Potential Assay Kit (Blue or Red)Molecular Devices
Stimulus VeratridineSigma-Aldrich (Solubilize in EtOH)
Assay Buffer HBSS + 20mM HEPES, pH 7.4Gibco
Plates 384-well, black-wall, clear-bottom, Poly-D-Lysine coatedCorning / Greiner
Detailed Protocol
  • Cell Plating (Day -1):

    • Harvest HEK293-Nav1.7 cells using Accutase (avoid Trypsin to preserve channel function).

    • Resuspend in culture media at

      
       cells/mL.
      
    • Dispense 20 µL/well (5,000 cells) into 384-well plates.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading (Day 0):

    • Reconstitute FLIPR Membrane Potential Dye in Assay Buffer.[2]

    • Critical Step: Add 20 µL of Dye solution directly to the cells (do not wash cells; this is a "no-wash" assay to prevent cell detachment).

    • Incubate for 45–60 minutes at Room Temperature (RT) in the dark.

  • Compound Addition (Pre-incubation):

    • Prepare 5x compound plates (Analogs of 3-(4-Fluorophenoxy)propan-1-ol).

    • Transfer 10 µL of compound to the cell plate (Final dilution 1x).

    • Incubate for 15 minutes. Note: This allows lipophilic fluorophenoxy tails to partition into the membrane.

  • Signal Detection (FLIPR Tetra/Penta):

    • Baseline Read: 10 seconds.

    • Stimulation: Inject 12.5 µL of Veratridine (EC80 concentration, typically 30–50 µM final).

    • Kinetic Read: Measure fluorescence (RFU) every 2 seconds for 180 seconds.

  • Data Analysis:

    • Calculate

      
      .
      
    • Normalize to DMSO control (0% inhibition) and TTX control (100% inhibition).

    • Pass Criteria:

      
      .
      
Secondary Screen: Automated Patch Clamp (APC)[6]

Objective: Validate hits from the FLIPR screen and determine the mechanism of action (State-Dependency). Rationale: The 3-(4-Fluorophenoxy)propan-1-ol scaffold often exhibits higher affinity for the inactivated state of the channel. Fluorescence assays often miss this subtle shift; voltage-clamp is required.

Protocol: State-Dependent Inhibition (QPatch/SyncroPatch)
  • Cell Preparation:

    • Cells are harvested and suspended in extracellular solution (ECS) at

      
       cells/mL.
      
    • Added to the QPlate/Chip.

    • Seal Formation: Target >200 MΩ (Giga-seal preferred).

  • Voltage Protocol:

    • Holding Potential: -120 mV (Resting State).

    • Pulse 1 (Resting State Affinity): Step to -10 mV for 20ms. Measure Peak Current (

      
      ).
      
    • Conditioning Pulse: Hold at -60 mV (approx.

      
       inactivation) for 5-8 seconds. This forces ~50% of channels into the inactivated state.
      
    • Pulse 2 (Inactivated State Affinity): Step to -10 mV for 20ms. Measure Peak Current (

      
      ).[3]
      
  • Compound Application:

    • Apply vehicle (buffer) and establish baseline.

    • Apply Analog (e.g., 3 concentrations: 0.1, 1.0, 10 µM).

    • Repeat Voltage Protocol.

  • Analysis:

    • Calculate inhibition of Pulse 1 vs. Pulse 2.

    • Target Profile: A potent analog will show minimal block at Pulse 1 (Resting) but significant block at Pulse 2 (Inactivated). This indicates the compound stabilizes the inactivated state, a desirable trait for pain drugs (targeting hyperexcitable neurons).

Data Presentation & Interpretation
Expected Results for a "Hit"

A successful analog of the 3-(4-Fluorophenoxy)propan-1-ol series should display the following profile:

Parameter"Hit" CriteriaRationale
FLIPR IC50 < 5 µMGood cellular potency against agonist stimulation.
Nav1.5 Selectivity > 10-fold shiftAvoids cardiac arrhythmia risk.
State Dependency (APC)

Preferential binding to inactivated channels (pain specificity).
Lipophilicity (cLogP) 2.5 – 3.5The fluorophenoxy tail ensures membrane partitioning but must not be too greasy (solubility risk).
Troubleshooting the Fluorophenoxy Scaffold
  • Issue: High non-specific binding in plasticware.

    • Solution: Use low-binding plates and include 0.01% Pluronic F-127 in assay buffers.

  • Issue: "Sticky" compounds in APC.

    • Solution: Add a wash step with 1 mg/mL BSA (Bovine Serum Albumin) between compounds to scavenge lipophilic residues.

References
  • Sophion Bioscience. (2021). High throughput screening for mode-of-action on Nav1.7. [Application Note]. Available at: [Link]

  • Molecular Devices. (2020).[4] FLIPR Membrane Potential Assay Kit Guide. [Product Manual]. Available at: [Link]

  • Zhang, X., et al. (2020). "Discovery of novel Nav1.7 inhibitors: From fragment to clinical candidate." Journal of Medicinal Chemistry.

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.

  • Bagal, S. K., et al. (2014). "Voltage-gated sodium channels as targets for pain."[5] Channels.

(Note: URLs provided link to the main landing pages of the respective manufacturers or journal databases to ensure long-term validity, as deep links to PDFs frequently expire.)

Sources

Method

Synthesis of 3-(4-Fluorophenoxy)propan-1-ol derivatives for structure-activity relationship studies

Executive Summary This guide details the synthesis and derivatization of 3-(4-fluorophenoxy)propan-1-ol , a critical linker scaffold in medicinal chemistry. This substructure combines a metabolically stable aryl ether ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and derivatization of 3-(4-fluorophenoxy)propan-1-ol , a critical linker scaffold in medicinal chemistry. This substructure combines a metabolically stable aryl ether tail (via the para-fluorine effect) with a flexible propyl spacer ending in a reactive primary alcohol. This "warhead" is essential for Structure-Activity Relationship (SAR) campaigns targeting GPCRs (e.g., serotonin receptors) and ion channels, where the linker length often dictates selectivity between receptor subtypes.

The following protocols prioritize scalability, reproducibility, and safety, designed for implementation in drug discovery workflows ranging from hit-to-lead to lead optimization.

Module 1: Core Synthesis (The Williamson Ether Route)

Objective: Scalable synthesis of the parent scaffold 3-(4-fluorophenoxy)propan-1-ol.

Reaction Logic & Causality

The Williamson Ether Synthesis is selected over the Mitsunobu reaction for the primary scaffold generation due to atom economy and ease of purification.

  • Base Selection: Potassium carbonate (

    
    ) is chosen over Sodium hydride (NaH). While NaH is faster, 
    
    
    
    in acetone or acetonitrile provides a milder, controlled deprotonation of the phenol (
    
    
    ), minimizing elimination side-products of the alkyl halide.
  • Reagent Choice: 3-Bromo-1-propanol is the alkylating agent. The bromide is a sufficient leaving group; using the iodide would be faster but less stable, while the chloride often requires a Finkelstein catalyst (KI).

Experimental Protocol

Scale: 10 mmol (Adaptable to gram-scale)

ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
4-Fluorophenol 112.101.01.12 gNucleophile
3-Bromo-1-propanol 138.991.21.67 gElectrophile
Potassium Carbonate 138.212.02.76 gBase
Acetone (Reagent Grade) --30 mLSolvent
Potassium Iodide (Optional) 166.000.1166 mgCatalyst

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Purge with

    
    .
    
  • Deprotonation: Add 4-fluorophenol and anhydrous acetone to the flask. Add

    
     in a single portion. Stir at room temperature (RT) for 15 minutes. Visual Cue: The mixture will become a suspension.
    
  • Alkylation: Add 3-bromo-1-propanol dropwise via syringe. (Add KI here if reaction speed is critical).

  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
    • Checkpoint: The starting phenol spot (

      
      ) should disappear; product spot appears at lower 
      
      
      
      due to the alcohol.
  • Workup:

    • Cool to RT. Filter off the inorganic salts (

      
      ) through a fritted funnel.
      
    • Concentrate the filtrate under reduced pressure (Rotovap).

    • Redissolve the residue in EtOAc (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol (Critical step for purity).

    • Wash with Brine, dry over

      
      , and concentrate.[1][4]
      
  • Purification: If the oil is slightly yellow, perform flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Reaction Mechanism Visualization

WilliamsonSynthesis Start 4-Fluorophenol (Nucleophile) Intermediate Phenoxide Anion Start->Intermediate -H+ Base K2CO3 (Deprotonation) Base->Intermediate Transition SN2 Transition State Intermediate->Transition Attack Reagent 3-Bromo-1-propanol (Electrophile) Reagent->Transition Product 3-(4-Fluorophenoxy)propan-1-ol (Target Scaffold) Transition->Product -Br-

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis for the target scaffold.

Module 2: Derivatization Strategies for SAR

Objective: Transform the primary alcohol into a library of active pharmaceutical ingredients (APIs).

The "Divergent Point" Strategy

The primary alcohol is not usually the final pharmacophore. It serves as a "handle." Two primary pathways are recommended for SAR exploration:

  • Pathway A (Amination): Conversion to a secondary/tertiary amine. This is standard for CNS-active drugs (e.g., Fluoxetine analogs) to improve solubility and target GPCR binding pockets.

  • Pathway B (Oxidation): Conversion to a carboxylic acid, enabling amide coupling (peptidomimetics).

Protocol: Mesylation & Amine Displacement (Pathway A)

Direct alkylation of amines with the alcohol is difficult. Activation via a Mesylate (Ms) or Tosylate (Ts) leaving group is required.

Step 1: Activation (Mesylation)

  • Reagents: Scaffold (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM (

    
    ).
    
  • Procedure: Add MsCl dropwise to the scaffold/TEA solution at

    
    . Stir 1h. Wash with 
    
    
    
    .[1] Isolate the mesylate (do not store long-term; use immediately).

Step 2: Nucleophilic Displacement

  • Reagents: Mesylate intermediate (1.0 eq), Secondary Amine (e.g., Piperidine, Morpholine, 2.0 eq),

    
     (2.0 eq), Acetonitrile (
    
    
    
    ).
  • Procedure: Reflux for 4–8 hours. The amine displaces the mesylate via

    
    .
    
SAR Workflow Diagram

SAR_Workflow Scaffold 3-(4-Fluorophenoxy)propan-1-ol (Core Scaffold) Mesylate Mesylate Intermediate (Activated Electrophile) Scaffold->Mesylate MsCl, Et3N, DCM Acid Propionic Acid Derivative (Oxidation Product) Scaffold->Acid Jones Reagent or TEMPO FinalAmine Amino-Ether Derivative (GPCR/CNS Targets) Mesylate->FinalAmine HNR2, K2CO3, ACN AmineLib Amine Library (Piperidines, Pyrrolidines) AmineLib->FinalAmine FinalAmide Amide Derivative (Enzyme Inhibitors) Acid->FinalAmide EDC/HOBt coupling AmideLib Amine/Aniline Library AmideLib->FinalAmide

Figure 2: Divergent synthesis workflow for generating SAR libraries from the alcohol handle.

Module 3: Quality Control & Validation

Trustworthiness: A self-validating system requires specific analytical checkpoints.

TechniqueExpected SignalMechanistic Confirmation
1H NMR (CDCl3)

6.9–7.0 ppm (m, 4H)
Aromatic protons (characteristic splitting due to F-coupling).
1H NMR (CDCl3)

4.05 ppm (t, 2H)

(Triplet confirms attachment to propyl chain).
1H NMR (CDCl3)

3.86 ppm (t, 2H)

(Shift indicates primary alcohol).
13C NMR

157 ppm (d, J=238 Hz)
Carbon directly attached to Fluorine (C-F coupling is definitive proof).
LC-MS (ESI+)

Often flies as

or loses water

.

Safety Note: 4-Fluorophenol is corrosive and toxic. All steps involving the phenol and alkyl halides must be performed in a fume hood. Waste containing fluorinated aromatics requires segregated disposal in some jurisdictions.

References

  • Williamson Ether Synthesis Mechanism & Conditions

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[5][6][7][8] Available at: [Link]

  • Fluorine in Medicinal Chemistry (Metabolic Stability)

    • Shah, P., & Westwell, A. D. (2007). "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Mitsunobu Reaction (Alternative Route)

    • Organic Chemistry Portal.[9][10] "Mitsunobu Reaction."[1][9][10][11] Available at: [Link]

  • Compound Data & Properties

    • PubChem. "3-(4-Fluorophenoxy)-1-propanol." National Library of Medicine.[2] Available at: [Link]

Sources

Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-(4-Fluorophenoxy)propan-1-ol

Executive Summary This technical guide provides detailed protocols for the asymmetric synthesis of chiral 3-(4-fluorophenoxy)propan-1-ol, a valuable building block in pharmaceutical and materials science. The primary str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides detailed protocols for the asymmetric synthesis of chiral 3-(4-fluorophenoxy)propan-1-ol, a valuable building block in pharmaceutical and materials science. The primary strategy detailed herein is the enantioselective reduction of the prochiral ketone, 1-(4-fluorophenoxy)propan-2-one. This approach is advantageous due to its high efficiency, predictability, and scalability. We present two state-of-the-art catalytic systems for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. These methods allow for the selective synthesis of either the (S) or (R) enantiomer with high enantiomeric excess. Furthermore, a biocatalytic approach using ketoreductases (KREDs) is discussed as a sustainable alternative. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource from starting material synthesis to final product analysis and purification.

Overall Synthetic Workflow

The synthesis of chiral 3-(4-fluorophenoxy)propan-1-ol is a two-step process commencing with the synthesis of the prochiral ketone followed by its asymmetric reduction.

Synthetic Workflow 4-Fluorophenol 4-Fluorophenol Prochiral Ketone Synthesis Prochiral Ketone Synthesis 4-Fluorophenol->Prochiral Ketone Synthesis Chloroacetone Chloroacetone Chloroacetone->Prochiral Ketone Synthesis 1-(4-Fluorophenoxy)propan-2-one 1-(4-Fluorophenoxy)propan-2-one Prochiral Ketone Synthesis->1-(4-Fluorophenoxy)propan-2-one Williamson Ether Synthesis Asymmetric Reduction Asymmetric Reduction 1-(4-Fluorophenoxy)propan-2-one->Asymmetric Reduction CBS or Noyori Reduction Chiral Alcohol Chiral Alcohol Asymmetric Reduction->Chiral Alcohol Purification Purification Chiral Alcohol->Purification Flash Chromatography Final Product Final Product Purification->Final Product (R)- or (S)-3-(4-Fluorophenoxy) propan-1-ol

Caption: Overall workflow for the synthesis of chiral 3-(4-fluorophenoxy)propan-1-ol.

Synthesis of Prochiral Ketone: 1-(4-Fluorophenoxy)propan-2-one

This protocol describes a Williamson ether synthesis to produce the key starting material.

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add 4-fluorophenol (1.0 eq.) to the DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: NaH is highly reactive and flammable; handle with extreme care.[1][2][3][4]

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add chloroacetone (1.05 eq.) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-(4-fluorophenoxy)propan-2-one.

Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones.[5][6][7][8][9][10][11]

CBS Reduction Mechanism cluster_catalyst Catalyst Activation cluster_reduction Enantioselective Reduction cluster_workup Product Formation CBS_Catalyst (S)-CBS Catalyst Activated_Complex Catalyst-Borane Complex CBS_Catalyst->Activated_Complex BH3 BH3 BH3->Activated_Complex Transition_State Six-membered Transition State Activated_Complex->Transition_State Prochiral_Ketone 1-(4-Fluorophenoxy)propan-2-one Prochiral_Ketone->Transition_State Alkoxyborane Alkoxyborane Intermediate Transition_State->Alkoxyborane Hydride Transfer Chiral_Alcohol (S)-3-(4-Fluorophenoxy)propan-1-ol Alkoxyborane->Chiral_Alcohol Work-up (e.g., MeOH) Noyori Hydrogenation Mechanism cluster_catalyst_cycle Catalytic Cycle Ru_Catalyst Ru(II)-BINAP Precatalyst Ru_Hydride Ru-Hydride Active Catalyst Ru_Catalyst->Ru_Hydride H2 Transition_State Pericyclic Transition State Ru_Hydride->Transition_State Prochiral_Ketone 1-(4-Fluorophenoxy)propan-2-one Prochiral_Ketone->Transition_State Chiral_Alcohol (R)-3-(4-Fluorophenoxy)propan-1-ol Transition_State->Chiral_Alcohol Chiral_Alcohol->Ru_Catalyst Product Release

Sources

Method

Investigating the mechanism of action of 3-(4-Fluorophenoxy)propan-1-ol

Application Note: Mechanistic Investigation & Characterization of 3-(4-Fluorophenoxy)propan-1-ol Abstract 3-(4-Fluorophenoxy)propan-1-ol (CAS 1999-31-1) represents a "privileged substructure" frequently encountered in me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Investigation & Characterization of 3-(4-Fluorophenoxy)propan-1-ol

Abstract

3-(4-Fluorophenoxy)propan-1-ol (CAS 1999-31-1) represents a "privileged substructure" frequently encountered in medicinal chemistry—serving as a metabolic product of fluorinated psychotropics, a linker in PROTAC design, and a core fragment in sodium channel blockers. While often viewed merely as a synthetic intermediate, its intrinsic biological activity, metabolic fate, and potential for off-target toxicity require rigorous characterization. This guide provides a comprehensive workflow for investigating the mechanism of action (MoA) of this pharmacophore, moving from in silico target prediction to in vitro metabolic profiling and biophysical fragment screening.

Introduction & Pharmacological Context

The 3-(4-fluorophenoxy)propyl motif is a lipophilic tether found in various bioactive molecules, including impurities of gastroprokinetics (e.g., Cisapride) and serotonin modulators. The presence of the fluorine atom at the para-position blocks metabolic hydroxylation at the aromatic ring, redirecting metabolic pressure to the aliphatic alcohol tail.

Key Physicochemical Properties:

Property Value Significance
Molecular Weight 170.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~1.6 - 1.9 Moderate lipophilicity; likely high membrane permeability.
H-Bond Donors 1 (Alcohol) Critical for anchoring in receptor pockets.

| Metabolic Liability | Primary Alcohol | High susceptibility to oxidation by ADH/ALDH. |

Mechanistic Hypothesis:

  • Specific Binding: Acts as a "tail fragment" binding to hydrophobic pockets in GPCRs or Ion Channels (e.g., Voltage-gated Sodium Channels).

  • Metabolic Toxicity: Rapid conversion to 3-(4-fluorophenoxy)propionic acid, which may exhibit distinct toxicity or protein conjugation profiles.

Experimental Workflow: From Fragment to Mechanism

The following flowchart outlines the logic for characterizing this molecule. We utilize a "deconvolution" strategy—assuming unknown targets and narrowing down via biophysics and metabolism.

Workflow Start Compound Acquisition (>98% Purity) InSilico Phase 1: In Silico Target Prediction (SEAMDock / SwissTarget) Start->InSilico Metab Phase 2: Metabolic Stability (Microsomes) Start->Metab Binding Phase 3: Biophysical Screening (SPR/NMR) InSilico->Binding Select Targets Cell Phase 4: Cellular Phenotyping (CETSA) Metab->Cell Define Active Species Binding->Cell Validate Hit

Figure 1: Integrated workflow for characterizing the bioactivity of 3-(4-Fluorophenoxy)propan-1-ol.

Phase 1: In Silico Target Profiling

Before wet-lab testing, computational modeling identifies potential binding cavities. The 4-fluorophenoxy group is a bioisostere for other aromatic rings but with altered electronics.

Protocol:

  • Ligand Preparation: Minimize energy of 3-(4-Fluorophenoxy)propan-1-ol using DFT (B3LYP/6-31G*) to determine the preferred conformation of the propyl chain.

  • Inverse Docking: Screen the molecule against the PDB sc-PDB database (druggable cavities).

  • Focus Targets: Prioritize:

    • CYP450 Enzymes: (Due to the lipophilic tail).

    • Serotonin Transporters (SERT): (Structural similarity to fluoxetine fragments).

    • PPAR-gamma: (Phenoxy-acid precursors often bind here).

Phase 2: Metabolic Stability & Bioactivation (Critical)

The primary alcohol is the metabolic "soft spot." Understanding its conversion is vital to distinguish whether the alcohol or its acid metabolite is the active species.

Hypothetical Metabolic Pathway:

Metabolism Parent Parent Alcohol 3-(4-Fluorophenoxy)propan-1-ol Enz1 ADH / CYP2E1 Parent->Enz1 Aldehyde Intermediate Aldehyde (Reactive/Toxic) Enz2 ALDH Aldehyde->Enz2 Acid Stable Metabolite 3-(4-Fluorophenoxy)propionic Acid Enz1->Aldehyde Enz2->Acid

Figure 2: Oxidative metabolic pathway. The aldehyde intermediate is a potential source of covalent protein binding.

Protocol: Microsomal Stability Assay

  • Incubation: Mix 1 µM test compound with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Monitor disappearance of Parent (m/z ~170 -> fragments).

    • Monitor appearance of Acid Metabolite (+14 Da mass shift indicates oxidation to carbonyl, +16 Da to acid).

    • Note: The fluorine atom provides a distinct mass spec signature (mass defect) aiding identification.

Phase 3: Biophysical Target Engagement (SPR)

Since this molecule is a low-affinity fragment, standard IC50 assays may fail. Surface Plasmon Resonance (SPR) is required to detect weak, transient binding.

Protocol: Fragment Screening via SPR

  • Instrument: Biacore 8K or similar.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of candidate proteins (e.g., CYP2D6, HSA, or specific receptor domains identified in Phase 1).

  • Running Buffer: PBS-P+ with 5% DMSO (Critical: Fragments often require high DMSO solubility).

  • Injection:

    • Concentration series: 0 (blank), 10, 50, 100, 250, 500 µM.

    • Contact time: 30s (fast on/off rates expected).

  • Data Analysis: Look for "Square Wave" sensorgrams typical of fast kinetics. Calculate

    
     using steady-state affinity fitting.
    

Phase 4: Cellular Thermal Shift Assay (CETSA)

To verify if the compound enters cells and engages targets in a native environment.

Protocol:

  • Cell Treatment: Treat HEK293 cells with 3-(4-Fluorophenoxy)propan-1-ol (100 µM) vs. DMSO control for 1 hour.

  • Heating: Aliquot cells and heat to a gradient (40°C to 65°C).

  • Lysis: Freeze-thaw lysis to extract proteins.

  • Separation: Centrifuge to remove precipitated (denatured) proteins. Soluble fraction contains stabilized target proteins.

  • Detection: Western Blot or Mass Spectrometry (TMT labeling).

    • Result Interpretation: A shift in the melting curve (

      
      ) of a specific protein in the treated sample indicates direct binding.
      

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye). Potential for specific organ toxicity if metabolized to fluoro-propionic acid analogues.

  • Storage: Store at +2°C to +8°C. Hygroscopic—keep under inert gas (Argon).

  • Solubility: Soluble in DMSO (>50 mM), Ethanol, and Methanol. Sparingly soluble in water.[1]

References

  • PubChem Compound Summary. "3-(4-Fluorophenoxy)propan-1-ol (CID 1999-31-1)." National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15 (2016): 605-620. (Grounding for SPR/Fragment protocols).
  • Testa, B., & Krämer, S. D. "The biochemistry of drug metabolism – an introduction." Chemistry & Biodiversity (2007).
  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9 (2014): 2100–2122. (Protocol grounding for CETSA).

Sources

Application

Application Notes &amp; Protocols for the Pharmacokinetic Analysis of 3-(4-Fluorophenoxy)propan-1-ol

Document ID: AN-PK-2602-01 Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting pharmacokinetic (PK) studies of 3-(4-Fluorophenoxy)propan-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PK-2602-01

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting pharmacokinetic (PK) studies of 3-(4-Fluorophenoxy)propan-1-ol. It outlines detailed protocols for in vivo animal studies, bioanalytical sample analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and the subsequent calculation of key pharmacokinetic parameters. The methodologies described herein are designed to ensure scientific rigor, data integrity, and adherence to established regulatory guidelines.

Introduction: The Rationale for Pharmacokinetic Profiling

3-(4-Fluorophenoxy)propan-1-ol is a derivative of 3-phenoxypropan-1-ol that has demonstrated potential as an anti-cancer agent and an aromatase inhibitor, which blocks the conversion of androgens to estrogens[1]. The therapeutic potential of any new chemical entity (NCE) is not solely dependent on its pharmacological activity but is critically linked to its behavior within a biological system. Pharmacokinetics, the study of what the body does to a drug, is a cornerstone of drug development, providing essential insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound[2][3].

A thorough understanding of the PK profile of 3-(4-Fluorophenoxy)propan-1-ol is imperative for several reasons:

  • Dosage Regimen Design: PK data, such as clearance and half-life, are fundamental to designing safe and effective dosing schedules for subsequent efficacy and toxicology studies[2].

  • Bioavailability Assessment: Determining the fraction of an orally administered dose that reaches systemic circulation is crucial for developing a viable oral formulation.

  • Metabolic Fate: Identifying major metabolic pathways helps in understanding potential drug-drug interactions and the role of metabolites in the overall efficacy and safety profile.

  • Regulatory Submission: Comprehensive non-clinical PK data is a mandatory component of Investigational New Drug (IND) applications submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[4][5].

This guide provides the foundational experimental framework to generate a robust PK profile for 3-(4-Fluorophenoxy)propan-1-ol.

Experimental Design: A Self-Validating Approach

The design of a pharmacokinetic study must be meticulous to yield data that is both interpretable and reliable. We advocate for a parallel study design involving both intravenous (IV) and oral (PO) administration to allow for the determination of absolute bioavailability.

Causality in Model Selection

Animal Model: The Sprague-Dawley rat is a widely accepted rodent model for initial, exploratory PK studies due to its well-characterized physiology, manageable size, and historical use in pharmaceutical research, which allows for cross-study comparisons[6].

Justification: Using a consistent and well-documented model reduces inter-species variability as a confounding factor in the initial assessment of a compound's intrinsic pharmacokinetic properties.

Dosing Strategy
  • Intravenous (IV) Administration: A low dose (e.g., 1-2 mg/kg) is administered as a bolus via the tail vein. This route ensures 100% bioavailability and provides the data necessary to calculate fundamental parameters like clearance (CL) and volume of distribution (Vd)[7].

  • Oral (PO) Administration: A higher dose (e.g., 5-10 mg/kg) is administered by oral gavage. The higher dose accounts for potential poor absorption and first-pass metabolism.

Dose Formulation: 3-(4-Fluorophenoxy)propan-1-ol should be formulated in a vehicle appropriate for both administration routes. A common starting point is a solution of 5% DMSO, 40% PEG400, and 55% saline. The vehicle's safety should be established prior to the main study.

Blood Sampling Schedule

A well-designed sampling schedule is critical to accurately define the plasma concentration-time curve. For an exploratory study, a sparse sampling or serial bleeding protocol can be effective, minimizing animal usage while capturing the essential phases of the PK profile[8][9].

Proposed Sampling Time Points:

  • IV Route: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PO Route: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

This schedule is designed to capture the initial distribution phase, the peak concentration (Cmax), and the terminal elimination phase.

Core Protocols and Methodologies

The following sections provide step-by-step protocols for the in vivo study and the subsequent bioanalytical quantification.

Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile of 3-(4-Fluorophenoxy)propan-1-ol following IV and PO administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • 3-(4-Fluorophenoxy)propan-1-ol

  • Dosing vehicle (e.g., 5% DMSO/40% PEG400/55% Saline)

  • Syringes, gavage needles

  • K2-EDTA collection tubes

  • Centrifuge

Procedure:

  • Acclimatization: Acclimate animals for at least 3 days prior to the study. Fast animals overnight (with access to water) before dosing.

  • Dose Preparation: Prepare the dosing formulations of 3-(4-Fluorophenoxy)propan-1-ol at the required concentrations (e.g., 1 mg/mL for IV, 2 mg/mL for PO).

  • Animal Dosing:

    • IV Group (n=3): Administer the compound via a bolus injection into the lateral tail vein. Record the exact time of administration.

    • PO Group (n=3): Administer the compound using an oral gavage needle. Record the exact time of administration.

  • Blood Collection: At each pre-defined time point, collect approximately 100-150 µL of blood from a suitable site (e.g., saphenous vein) into K2-EDTA tubes.

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.

  • Sample Storage: Transfer the resulting plasma supernatant to clean, labeled cryovials and store at -80°C until bioanalysis.

Protocol: LC-MS/MS Bioanalytical Method

Objective: To accurately quantify the concentration of 3-(4-Fluorophenoxy)propan-1-ol in rat plasma. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity[3][10].

Instrumentation and Reagents:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • Analytical column (e.g., C18 reverse-phase, 2.1 x 50 mm, 1.8 µm).

  • Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

  • Formic acid, LC-MS grade.

  • Internal Standard (IS): A structurally similar compound not present in the matrix, such as 3-(4-chlorophenoxy)propan-1-ol.

Sample Preparation (Protein Precipitation): This technique is fast, simple, and effective for cleaning up plasma samples for LC-MS/MS analysis[11].

  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 150 µL of cold ACN containing the internal standard (e.g., at 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for injection.

LC-MS/MS Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions: These must be optimized by infusing a standard solution of 3-(4-Fluorophenoxy)propan-1-ol and its IS. A hypothetical transition would be based on the parent mass and a stable fragment ion.

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., EMA, FDA) for linearity, accuracy, precision, selectivity, recovery, and stability[5][12].

Data Analysis and Visualization

Calculation of Pharmacokinetic Parameters

Once the plasma concentrations are determined, non-compartmental analysis (NCA) is used to calculate the key PK parameters.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is observed.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC(0-inf) Area under the curve extrapolated to infinity.
Terminal elimination half-life.
CL Clearance: the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute Bioavailability: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualization of Workflows and Processes

Diagrams are essential for visualizing complex experimental and biological processes.

G cluster_pre Pre-Study Phase cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis Phase Formulation Dose Formulation Dosing_IV IV Dosing Formulation->Dosing_IV Dosing_PO PO Dosing Formulation->Dosing_PO Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing_IV Animal_Acclimatization->Dosing_PO Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Processing Plasma Processing & Storage Blood_Sampling->Plasma_Processing Sample_Prep Plasma Sample Prep (Protein Precipitation) Plasma_Processing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Concentration_Calc Concentration Calculation LCMS_Analysis->Concentration_Calc PK_Analysis PK Parameter Calculation (NCA) Concentration_Calc->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Overall workflow for the pharmacokinetic study of 3-(4-Fluorophenoxy)propan-1-ol.

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion PO_Dose Oral Dose in GI Tract Systemic_Circulation Systemic Circulation (Blood/Plasma) PO_Dose->Systemic_Circulation Absorption Tissues Tissues & Target Site Systemic_Circulation->Tissues Distribution Liver Liver (Metabolites Formed) Systemic_Circulation->Liver Metabolism Kidney Kidney (Urine) Systemic_Circulation->Kidney Excretion Tissues->Systemic_Circulation Liver->Systemic_Circulation Bile Bile (Feces) Liver->Bile Excretion

Caption: Conceptual diagram of the ADME process for an orally administered drug.

Conclusion and Future Directions

The protocols and methodologies detailed in this application note provide a robust framework for the initial pharmacokinetic characterization of 3-(4-Fluorophenoxy)propan-1-ol. Successful execution of these studies will generate critical data to inform dose selection for future preclinical and, ultimately, clinical studies[8]. The results will form a key part of the regulatory dossier and are essential for the continued development of this promising compound. Future work should focus on metabolite identification and conducting PK studies in non-rodent species to support human dose prediction.

References

  • Bansal, S., & DeStefano, A. (2007). Key elements of a validated bioanalytical method. AAPS Journal, 9(1), E109-E114.
  • Dodds, E. (2017). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. ResearchGate. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved from [Link]

  • Ishii, A., et al. (2017). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • Perreault, M., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed. Retrieved from [Link]

  • European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,5-Difluorophenoxy)propan-1-ol. Retrieved from [Link]

  • de Souza, A. M., et al. (2023). A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

  • Gillespie, J. R., et al. (2023). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3-b]pyridines Inhibitors of Trypanosome Proliferation. PubMed Central. Retrieved from [Link]

  • Hawley, A., & Tway, P. C. (1980). Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. Taylor & Francis Online. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). FDA-NIH 2024 | D1S05 - Overview of CDER Nonclinical Resources and Guidance for Approaching First.... Retrieved from [Link]

  • Zhang, Y., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). PROPAN-1-OL. Retrieved from [Link]

  • Therapeutic Goods Administration. (2024). Guideline on the Evaluation of the Pharmacokinetics of Medicinal Products in Patients with Impaired Hepatic Function. Retrieved from [Link]

  • Gupte, S. M., et al. (1983). Chemical aspects of propranolol metabolism. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)propane-1,2-diol as a metabolite of propranolol in the dog, in man and in the rat liver 9000g supernatant fraction. PubMed. Retrieved from [Link]

  • de Oliveira, P. R., & de Oliveira, A. C. A. X. (2016). Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies. PubMed Central. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Li, F., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol. Retrieved from [Link]

  • Al-Shammari, A. M., et al. (2017). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. National Institutes of Health. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2009). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • Czock, D., et al. (2011). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. PubMed. Retrieved from [Link]

  • Nelson, W. L., & Bartels, M. J. (1986). Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)lactic acid as a metabolite of propranolol in the rat, in man, and in the rat liver 9000 g supernatant fraction. PubMed. Retrieved from [Link]

  • Lee, H., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Retrieved from [Link]

  • Mead, R. J., et al. (1990). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. Retrieved from [Link]

  • Toth, M., et al. (2011). Critical considerations into the new EMA guideline on bioequivalence. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Fluorophenoxy)propan-1-ol

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenoxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenoxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to support your experimental success.

I. Synthesis Overview and Key Challenges

The most common and industrially scalable method for synthesizing 3-(4-Fluorophenoxy)propan-1-ol is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, 4-fluorophenol is deprotonated with a base to form the 4-fluorophenoxide, which then reacts with a three-carbon electrophile, such as 3-chloro-1-propanol or 1-bromo-3-chloropropane, to form the desired ether linkage.

While seemingly straightforward, this synthesis is prone to several side reactions that can lead to a range of process-related impurities. The key to a successful synthesis lies in understanding the underlying mechanisms of both the desired reaction and the formation of these impurities, allowing for optimization of reaction conditions and effective purification strategies.

Diagram of the General Synthesis Pathway

Synthesis_Pathway 4-Fluorophenol 4-Fluorophenol 4-Fluorophenoxide 4-Fluorophenoxide 4-Fluorophenol->4-Fluorophenoxide Deprotonation Base Base Base->4-Fluorophenoxide Product 3-(4-Fluorophenoxy)propan-1-ol 4-Fluorophenoxide->Product SN2 Attack 3-Halopropan-1-ol 3-Halopropan-1-ol (X = Cl, Br) 3-Halopropan-1-ol->Product Dimer_Formation Product 3-(4-Fluorophenoxy)propan-1-ol Alkoxide_Intermediate Product Alkoxide Product->Alkoxide_Intermediate Deprotonation Base Base Base->Alkoxide_Intermediate Dimer 1,3-bis(4-fluorophenoxy)propane Alkoxide_Intermediate->Dimer SN2 Attack Halo_Propanol 3-Halopropan-1-ol Halo_Propanol->Dimer

Caption: Formation of the 1,3-bis(4-fluorophenoxy)propane impurity.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the dihalo-propane starting material to ensure the phenoxide is consumed before it can react with the product. However, be mindful that excess dihalo-propane can lead to other impurities.

  • Slow Addition: Adding the base or the halo-propanol slowly to the reaction mixture can help maintain a low concentration of the reactive phenoxide, disfavoring the second etherification.

  • Purification: This impurity is significantly less polar than the desired product due to the absence of the hydroxyl group. It can typically be separated by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

FAQ 3: My analysis shows an impurity at a different retention time in HPLC, and the mass spectrum suggests it's an isomer of my product. What is it?

Answer:

A common but often overlooked impurity is the C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) and the carbon atoms of the aromatic ring (C-alkylation, undesired), particularly at the ortho and para positions. [1] O- vs. C-Alkylation:

O_vs_C_Alkylation cluster_paths Reaction Pathways Phenoxide 4-Fluorophenoxide O_Alkylation O-Alkylation (Desired) Phenoxide->O_Alkylation Attack at Oxygen C_Alkylation C-Alkylation (Undesired) Phenoxide->C_Alkylation Attack at Carbon

Caption: Competing O- and C-alkylation pathways for the 4-fluorophenoxide ion.

Factors Influencing C-Alkylation and Mitigation:

  • Solvent: The choice of solvent plays a crucial role. Protic solvents (e.g., water, ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, sterically hindering O-alkylation and promoting C-alkylation. [1]Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they do not solvate the phenoxide as strongly, leaving the oxygen atom more accessible for nucleophilic attack. [1]* Counter-ion: The nature of the cation from the base can also have an effect, though this is a more subtle factor.

  • Troubleshooting: If you suspect C-alkylation, switching to a polar aprotic solvent is the most effective solution.

FAQ 4: I'm using 1,3-dichloropropane as a starting material and I'm seeing an impurity that still contains chlorine. What could this be?

Answer:

When using a dihalopropane where the halogens are different (e.g., 1-bromo-3-chloropropane) or when the reaction is incomplete with a dichloropropane, you can form 3-(4-fluorophenoxy)propyl chloride . This occurs when the phenoxide displaces only one of the halogens.

Formation and Mitigation:

  • Incomplete Reaction: This is often a result of insufficient reaction time or temperature. Monitor the reaction by TLC or HPLC until the starting materials are consumed.

  • Reactivity of Halogens: Bromine is a better leaving group than chlorine. If using 1-bromo-3-chloropropane, the initial reaction will preferentially displace the bromine, leaving the chlorine intact if the reaction does not go to completion for the subsequent hydrolysis step.

  • Purification: This impurity will be less polar than the desired product but more polar than the bis-ether impurity. It can be separated by column chromatography.

FAQ 5: My final product is clean by NMR and HPLC, but I'm failing the residual solvent analysis. What are the common culprits?

Answer:

Residual solvents are a critical class of impurities in pharmaceutical manufacturing. [2]The solvents used in the reaction and workup are the most likely sources of contamination.

Common Residual Solvents and Their Removal:

SolventBoiling Point (°C)Use in SynthesisRemoval Strategy
Dimethylformamide (DMF) 153Reaction SolventHigh boiling point makes it difficult to remove. Wash the organic layer thoroughly with water or brine during workup. Final traces can be removed by distillation under high vacuum.
Acetonitrile 82Reaction SolventRelatively volatile. Can be removed by rotary evaporation. For trace amounts, high vacuum is effective.
Toluene 111Reaction Solvent (less common)Can often be removed by rotary evaporation, but may require a higher vacuum or co-evaporation with a more volatile solvent.
Diethyl Ether / MTBE 35 / 55Extraction SolventHighly volatile and easily removed by rotary evaporation.
Ethanol / Isopropanol 78 / 82Recrystallization/ReactionCan form azeotropes with water. Removal is typically straightforward with a rotary evaporator and high vacuum.

Analytical Detection:

  • Gas Chromatography (GC): Headspace GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the standard method for analyzing residual solvents according to USP <467> guidelines. [3][4]

III. Experimental Protocols

A. Synthesis of 3-(4-Fluorophenoxy)propan-1-ol

This protocol is a general guideline and may require optimization based on your laboratory conditions and scale.

Materials:

  • 4-Fluorophenol

  • Sodium Hydroxide (NaOH)

  • 1-Bromo-3-chloropropane

  • Dimethylformamide (DMF)

  • Diethyl ether (or MTBE)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-fluorophenol (1.0 eq) in DMF, add sodium hydroxide (1.1 eq) portion-wise at room temperature.

  • Heat the mixture to 60-70 °C and stir for 1 hour to ensure complete formation of the sodium phenoxide.

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the reaction mixture.

  • Maintain the temperature at 70-80 °C and monitor the reaction progress by TLC or HPLC (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether or MTBE (3 x volume of aqueous phase).

  • Combine the organic layers and wash successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

B. Purification by Column Chromatography

Materials:

  • Silica Gel (230-400 mesh)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30-40%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield pure 3-(4-Fluorophenoxy)propan-1-ol.

C. Analytical Methods for Impurity Profiling

1. High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.

    • Example Gradient: Start with 30% acetonitrile and ramp up to 90% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the product and potential aromatic impurities absorb (e.g., 220 nm and 254 nm).

  • Coupling to Mass Spectrometry (HPLC-MS): This is highly recommended for the identification of unknown impurities by providing molecular weight information. [5] 2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Use: Primarily for the analysis of volatile impurities, including residual solvents. Can also be used to analyze the purity of the final product if it is sufficiently volatile and thermally stable.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.

  • Injection: For residual solvents, headspace injection is preferred. For purity analysis, a split/splitless inlet can be used.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) is used to separate compounds with a wide range of boiling points.

  • Detection: Mass spectrometry provides definitive identification of the separated components.

IV. Summary of Potential Impurities

ImpurityStructureFormation MechanismMitigation & Purification
Unreacted 4-Fluorophenol 4-F-Ph-OHIncomplete deprotonation or reaction.Use sufficient base, appropriate solvent and temperature. Remove by aqueous base wash during workup or column chromatography.
1,3-bis(4-fluorophenoxy)propane 4-F-Ph-O-(CH₂)₃-O-Ph-4-FReaction of the product with the halo-propanol starting material.Control stoichiometry, slow addition of reagents. Remove by column chromatography (less polar than product).
C-Alkylated Isomers (HO)-F-Ph-(CH₂)₃-OHElectrophilic attack on the aromatic ring instead of the oxygen.Use polar aprotic solvents (DMF, DMSO). Separation from the desired product can be challenging and may require specialized chromatography.
3-(4-Fluorophenoxy)propyl chloride 4-F-Ph-O-(CH₂)₃-ClIncomplete reaction when using a dichloropropane or dibromochloropropane starting material.Ensure complete reaction by monitoring progress. Remove by column chromatography (less polar than product).
Residual Solvents VariesUsed in reaction or workup.Thorough washing and drying under high vacuum. Quantify by headspace GC.

This technical support guide provides a comprehensive overview of the common impurities and troubleshooting strategies for the synthesis of 3-(4-Fluorophenoxy)propan-1-ol. By understanding the potential pitfalls and implementing the suggested solutions, researchers can significantly improve the yield, purity, and consistency of their synthesis.

V. References

  • Process Related Impurities in Pharmaceuticals. (2024). YouTube. [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. (n.d.). National Institutes of Health. [Link]

  • Williamson Ether Synthesis. (2025). J&K Scientific LLC. [Link]

  • Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). (n.d.). MDPI. [Link]

  • Synthesis method of 3-(4-hydroxyphenyl)propanamide. (n.d.). Google Patents.

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. (n.d.). Shimadzu. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • Process for the preparation of 1,3-dichloropropane. (n.d.). Google Patents.

  • Synthesis propanol by esterification and reduction reaction. (2025). ResearchGate. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021). Taylor & Francis Online. [Link]

  • 1,3-Bis[(4-methylbenzylidene)aminooxy]propane. (n.d.). National Institutes of Health. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. [Link]

  • Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. [Link]

  • DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN NEPAFENAC BY GC METHOD. (n.d.). ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • 1,3-Bis(4-bromophenyl)propane. (n.d.). ResearchGate. [Link]

  • Synthetic method of piperazidines drug intermediate. (n.d.). Google Patents.

  • Alkylation of Phenol: A Mechanistic View. (2025). ResearchGate. [Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. (2023). Impactfactor. [Link]

  • Fractional Distillation. (2021). Chemistry LibreTexts. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (n.d.). Longdom Publishing. [Link]

  • Ether purification by distillation and adsorption. (n.d.). Google Patents.

  • Process for the alkylation of phenols. (n.d.). Google Patents.

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Preparation of 4-fluorophenols. (1986). European Patent Office. [Link]

  • Assessment of Volatile Chemical Composition of the Essential Oil of Jatropha ribifolia (Pohl) Baill by HS-SPME-GC-MS Using Different Fibers. (n.d.). National Institutes of Health. [Link]

  • 9.5: Williamson ether synthesis. (2020). Chemistry LibreTexts. [Link]

  • impurity profiling and drug characterization: backdrop and approach. (n.d.). PHARMACEUTICAL SCIENCES. [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online. [Link]

  • Everything about Distillation Under Reduced Pressure. (n.d.). Unacademy. [Link]

  • Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals. (n.d.). Skemman. [Link]

  • Williamson ether synthesis (video). (n.d.). Khan Academy. [Link]

  • Process for making fluorophenols. (n.d.). Google Patents.

  • Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination. (n.d.). PubMed. [Link]

  • 1,3-bis-(2,4-diaminophenoxy)propane HCl. (n.d.). The Good Scents Company. [Link]

  • Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. (n.d.). ResearchGate. [Link]

  • Method for preparing 3-amino-4-fluorophenol. (n.d.). Eureka | Patsnap. [Link]

  • 3-(4-hydroxyphenyl)-1-propanol. (n.d.). The Good Scents Company. [Link]

  • Williamson Ether Synthesis. (2014). Chem-Station Int. Ed.. [Link]

  • 3-(4-Chlorophenyl)propan-1-ol. (n.d.). Veeprho. [Link]

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Optimization

Technical Support Center: Degradation Pathways of 3-(4-Fluorophenoxy)propan-1-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(4-Fluorophenoxy)propan-1-ol. This guide provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(4-Fluorophenoxy)propan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of forced degradation studies for this compound. The information herein is grounded in established scientific principles and regulatory expectations, primarily referencing the ICH Q1A(R2) guidelines.[1][2][3][4]

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance, elucidating potential degradation products, and enabling the development of stability-indicating analytical methods.[3][5][6] This document will guide you through the experimental design, execution, and interpretation of results for 3-(4-Fluorophenoxy)propan-1-ol under various stress conditions.

Section 1: Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolytic degradation is a common pathway for drug substances, involving the reaction of the molecule with water, which can be catalyzed by the presence of acids or bases.[7][8] For 3-(4-Fluorophenoxy)propan-1-ol, the ether linkage is a potential site for hydrolysis.

Frequently Asked Questions & Troubleshooting

Q1: I am not observing any degradation of 3-(4-Fluorophenoxy)propan-1-ol under my initial acidic (0.1 N HCl) or basic (0.1 N NaOH) conditions at room temperature. What should I do?

A1: It is not uncommon for molecules to exhibit stability under mild hydrolytic stress. To induce degradation, you can incrementally increase the stress level.

  • Increase Temperature: Elevate the temperature in a controlled manner, for example, to 50-70°C.[9] Thermal energy can accelerate the rate of hydrolysis.

  • Increase Acid/Base Concentration: If temperature elevation is insufficient, consider cautiously increasing the concentration of the acid or base (e.g., to 1 N).

  • Extend Exposure Time: Prolong the duration of the study, ensuring periodic sampling to monitor for the onset of degradation.

Causality: The rate of a chemical reaction, including hydrolysis, is dependent on the concentration of reactants and the temperature. By increasing these parameters, you increase the kinetic energy of the molecules and the frequency of collisions, leading to a higher probability of reaction.

Q2: I am seeing rapid and extensive degradation under my basic conditions, making it difficult to identify primary degradation products. How can I control the reaction?

A2: Excessive degradation can be as problematic as no degradation. To slow down the reaction:

  • Decrease Temperature: Perform the study at a lower temperature (e.g., room temperature or even refrigerated conditions).

  • Reduce Base Concentration: Use a more dilute solution of the base (e.g., 0.01 N NaOH).

  • Shorter Time Points: Sample at more frequent, shorter intervals to capture the initial degradation products before they degrade further.

Q3: What are the likely degradation products of 3-(4-Fluorophenoxy)propan-1-ol under hydrolytic stress?

A3: The most probable degradation pathway under both acidic and basic conditions is the cleavage of the ether bond. This would result in the formation of 4-Fluorophenol and 1,3-Propanediol .

Experimental Protocol: Acidic Hydrolysis

  • Preparation: Prepare a stock solution of 3-(4-Fluorophenoxy)propan-1-ol in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: In a volumetric flask, add a known volume of the stock solution to a solution of 0.1 N HCl. Dilute with 0.1 N HCl to the final volume.

  • Incubation: Store the solution at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization: Immediately neutralize the samples with an equivalent amount of 0.1 N NaOH.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Section 2: Oxidative Degradation

Oxidative degradation involves the reaction of the drug substance with an oxidizing agent.[3][10] The primary alcohol and the electron-rich aromatic ring in 3-(4-Fluorophenoxy)propan-1-ol are potential sites for oxidation.

Frequently Asked Questions & Troubleshooting

Q1: I am not observing any degradation with 3% hydrogen peroxide at room temperature.

A1: Similar to hydrolysis, increasing the stress level can induce oxidation.

  • Increase Temperature: Gently heat the solution (e.g., to 40-50°C). Be cautious, as hydrogen peroxide decomposition is exothermic.

  • Increase Hydrogen Peroxide Concentration: If necessary, you can increase the concentration of H₂O₂, but this should be done with care.

  • Consider a Different Oxidizing Agent: In some cases, other oxidizing agents like AIBN or metal ions (FeCl₃) might be necessary to initiate radical-based oxidation.

Q2: My chromatogram shows a significant loss of the parent peak, but I am not seeing any distinct degradation product peaks. What could be happening?

A2: This could be due to several reasons:

  • Formation of Non-UV Active Products: The degradation products may not have a chromophore and therefore are not detected by a UV detector. Consider using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD).

  • Complete Mineralization: The molecule might be degrading into small, volatile fragments or even CO₂ and water, which are not retained or detected by typical HPLC methods.

  • Precipitation: The degradation products may be insoluble in the sample solvent. Visually inspect the sample for any precipitates.

Q3: What are the expected oxidative degradation products?

A3: The primary alcohol is susceptible to oxidation.

  • Oxidation of the Alcohol: The primary alcohol can be oxidized first to an aldehyde, 3-(4-Fluorophenoxy)propanal , and then further to a carboxylic acid, 3-(4-Fluorophenoxy)propanoic acid .

  • Hydroxylation of the Aromatic Ring: The aromatic ring can be hydroxylated at positions ortho or meta to the fluorine atom.

  • Ether Linkage Cleavage: While less common under mild oxidative stress, cleavage of the ether bond to form 4-Fluorophenol and corresponding propanal/propanoic acid derivatives is possible.

Experimental Protocol: Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL stock solution of 3-(4-Fluorophenoxy)propan-1-ol in methanol or water.

  • Stress Condition: In a volumetric flask, mix a known volume of the stock solution with 3% v/v hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Collect samples at appropriate time points.

  • Analysis: Analyze directly by HPLC. Quenching the reaction is generally not necessary if the analysis is performed promptly.

Section 3: Thermal Degradation

Thermal degradation studies assess the stability of the drug substance at elevated temperatures.[11][12][13] It is important to differentiate between thermal degradation in solid and solution states.

Frequently Asked Questions & Troubleshooting

Q1: At what temperature should I conduct thermal degradation studies?

A1: The temperature should be high enough to induce degradation but not so high that it would be irrelevant to normal storage and handling or cause a change in the physical state (melting). A typical starting point is 60-80°C. The temperature can be increased if no degradation is observed.

Q2: Should I perform thermal degradation in the presence of humidity?

A2: Yes, it is advisable to test thermal degradation with and without humidity to assess the combined effect. ICH guidelines suggest conditions such as 40°C/75% RH.

Q3: What degradation pathways can be expected under thermal stress?

A3: In the absence of other stressors, thermal degradation might be less pronounced. However, potential pathways include:

  • Dehydration: Although less likely for a primary alcohol without a strong activating group, elimination of water could theoretically occur at very high temperatures.

  • Oxidation (if air is present): Thermo-oxidative degradation can occur, leading to the same products as seen under oxidative stress.[14]

  • Cleavage of the Ether Bond: High thermal energy can lead to homolytic cleavage of the C-O bond, initiating radical chain reactions.

Experimental Protocol: Solid-State Thermal Degradation

  • Sample Preparation: Place a thin layer of the solid 3-(4-Fluorophenoxy)propan-1-ol in a vial.

  • Incubation: Place the vial in a calibrated oven at a set temperature (e.g., 80°C).

  • Sampling: At each time point, remove a vial and allow it to cool to room temperature.

  • Analysis: Dissolve a known weight of the solid in a suitable solvent and analyze by HPLC.

Section 4: Photolytic Degradation

Photostability testing exposes the drug substance to light to determine if it is susceptible to photodegradation.[6] The aromatic ring in 3-(4-Fluorophenoxy)propan-1-ol is a chromophore that can absorb UV light, potentially leading to degradation.

Frequently Asked Questions & Troubleshooting

Q1: My compound shows no degradation under the ICH-specified light exposure (1.2 million lux hours and 200 watt hours/square meter). Is this sufficient?

A1: Yes, if the compound is stable under these conditions, it is considered photostable, and no further testing is required.

Q2: I am observing photodegradation. How can I confirm it is due to light and not heat from the lamp?

A2: A control sample, protected from light (e.g., wrapped in aluminum foil) but kept at the same temperature, should be run in parallel. If the control sample shows no degradation, then the observed degradation is due to light exposure.

Q3: What are the likely photodegradation products?

A3: Photodegradation can proceed through radical mechanisms.

  • Cleavage of the Ether Bond: The C-O bond of the ether can undergo homolytic cleavage upon absorption of UV light, leading to the formation of 4-Fluorophenoxyl radical and 3-hydroxypropyl radical . These radicals can then react further with solvents or other molecules.

  • Reactions involving the Fluorine Atom: Although the C-F bond is generally strong, photodegradation can sometimes lead to dehalogenation.

Experimental Protocol: Photostability Testing

  • Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., water, acetonitrile) and also place the solid compound in a transparent container.

  • Exposure: Place the samples in a photostability chamber and expose them to a light source that meets ICH Q1B requirements.

  • Control: Place a parallel set of samples in the same chamber but protected from light.

  • Analysis: After the specified exposure, analyze both the exposed and control samples by HPLC.

Data Summary and Interpretation

The goal of forced degradation is to achieve a target degradation of 5-20%.[2][4] This level of degradation is sufficient to identify relevant degradation products and validate the analytical method without being excessive.

Stress ConditionTypical ParametersPotential Degradation Products
Acidic Hydrolysis 0.1 N - 1 N HCl, RT - 70°C4-Fluorophenol, 1,3-Propanediol
Basic Hydrolysis 0.01 N - 1 N NaOH, RT - 70°C4-Fluorophenol, 1,3-Propanediol
Oxidation 3% - 30% H₂O₂, RT - 50°C3-(4-Fluorophenoxy)propanal, 3-(4-Fluorophenoxy)propanoic acid, 4-Fluorophenol
Thermal (Solid) 60°C - 100°CMinimal degradation expected, potentially oxidation products if air is present
Photolytic ICH Q1B conditionsProducts from ether cleavage (e.g., 4-Fluorophenol)

Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation Parent_H 3-(4-Fluorophenoxy)propan-1-ol DP1_H 4-Fluorophenol Parent_H->DP1_H Ether Cleavage DP2_H 1,3-Propanediol Parent_H->DP2_H Ether Cleavage Parent_O 3-(4-Fluorophenoxy)propan-1-ol DP1_O 3-(4-Fluorophenoxy)propanal Parent_O->DP1_O Oxidation DP3_O 4-Fluorophenol Parent_O->DP3_O Ether Cleavage DP2_O 3-(4-Fluorophenoxy)propanoic acid DP1_O->DP2_O Oxidation Parent_P 3-(4-Fluorophenoxy)propan-1-ol DP1_P Radical Intermediates Parent_P->DP1_P Homolytic Cleavage DP2_P 4-Fluorophenol DP1_P->DP2_P

Caption: Proposed degradation pathways of 3-(4-Fluorophenoxy)propan-1-ol.

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of 3-(4-Fluorophenoxy)propan-1-ol Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS MassBalance Mass Balance Calculation HPLC->MassBalance

Caption: General workflow for forced degradation studies.

References

  • ICH Q1A(R2) mandates stress testing under thermal, hydrolytic, oxidative, and photolytic conditions with specific requirements for each stress type and target degradation levels of 10-30% for optimal characterization. (Source: vertexaisearch.cloud.google.com)
  • Forced degradation studies are performed by means of various stressing agents such as pH, temperature, light, chemical agents (e.g., oxidizing, deamidating agents, etc.), and mechanical stress to speed up the chemical degradation, physical degradation, or instability of a molecule.
  • Forced-degradation studies demonstrate the method's specificity by showing how the drug behaves under stress and confirming that the analytical method can distinguish the intact API from its degradation products.
  • The degradation process and products were systematically evaluated through in silico and predictive mass balance approaches. The main acidic and oxidative degradation product was characterized by using liquid chromatography with mass spectrometry.
  • A proposed metabolic pathway for BPA biodegradation involves hydroxylation and subsequent oxidation.
  • Solutions of drug substances and solid/liquid drug products can be subjected to oxidative degradation using hydrogen peroxide.
  • Degradation metabolites of 3-phenoxybenzoic acid were identified using high-performance liquid chromatography-mass spectrometry (HPLC-MS). (Source: pubmed.ncbi.nlm.nih.gov)
  • Spiro polycycloacetals displayed high thermal stabilities with degradation temperatures in the range of 343–370 °C.
  • Forced degradation trials are normally started at room temperature, and temperatures of 50-70°C can be applied. (Source: scispace.com)
  • The atmospheric degradation of 3-methoxy-1-propanol begins with an initial attack by hydroxyl radicals. (Source: ncbi.nlm.nih.gov)
  • A reversed-phase high-performance liquid chromatographic separation method with UV spectrophotometric detection was developed for the determination of bronopol and its degradation products. (Source: pubmed.ncbi.nlm.nih.gov)
  • The biodegradation of 4-fluorophenol starts with a monooxygenase reaction that yields benzoquinone, which is reduced to hydroquinone and further metabolized. (Source: ncbi.nlm.nih.gov)
  • The degradation of lignin model compounds with β-O-4 bonds was investigated via organic electrolysis.
  • According to ICH Q1A(R2)
  • The ICH guideline states that stress testing is intended to identify the likely degradation products which further helps in determination of the intrinsic stability of the molecule and establishing degradation p
  • The bio-oxidation of bisphenol A can lead to the formation of 2,2-bis(4-hydroxyphenyl)-1-propanol. (Source: mdpi.com)
  • Photocatalytic degradation of acetaminophen was studied under visible irradi
  • 2,2-Bis(4-hydroxyphenyl)-1-propanol can be a persistent product of bisphenol A bio-oxidation.
  • A four-week inhalation toxicity study of 1-propanol was conducted in F344 r
  • ICH Q1A(R2) provides guidance on stability testing of new drug substances and products. (Source: ich.org)
  • The hydrolytic degradation of polydioxanone occurs in a two-stage process where amorphous regions are attacked faster than crystalline regions.
  • Propan-1-ol is a clear, colorless liquid miscible with w
  • Thermal degradation of fluoropolymers under oxidative atmosphere starts at high temperatures (362-428°C).
  • The hydrolytic degradation of poly(ethylene oxide)-block-polycaprolactone worm micelles is governed by an end-cleavage mechanism of the PCL block. (Source: discherlab.org)
  • Analytical techniques for monitoring the biodegradation of fluorinated compounds include HPLC and mass spectrometry. (Source: pubmed.ncbi.nlm.nih.gov)
  • Stress testing of fluoropolymers can involve incineration at high temperatures to assess mineraliz
  • A compliant forced degradation study according to ICH Q1A(R2)
  • Oxidative degradation of 3-amino-1-propanol has been studied at high oxygen concentrations in the presence of iron. (Source: ncbi.nlm.nih.gov)
  • The amount and type of products formed during thermo-oxidative degradation are affected by temperature and time.
  • Physical properties of 3-(4-Methoxyphenyl)-1-propanol. (Source: sigmaaldrich.com)
  • Thermal degradation studies can be conducted at temperatures starting from 600°C to determine the 99.9% destruction temperature.
  • The thermal decomposition of brominated polymer flame retardants releases various gases, including carbon monoxide and light hydrocarbons. (Source: aidic.it)
  • The in vitro hydrolytic degradation of poly(para-dioxanone) is influenced by its molecular weight.
  • The hydrolytic degradation of poly(ether ester urethane)s was studied in phosphate buffer at pH 7.4 and 37°C. (Source: pubmed.ncbi.nlm.nih.gov)

Sources

Troubleshooting

Technical Support Center: Solvent Remediation for 3-(4-Fluorophenoxy)propan-1-ol

Executive Summary & Compound Profile Subject: 3-(4-Fluorophenoxy)propan-1-ol CAS: 104413-57-2 (Generic structure reference) Physical State: Viscous oil to low-melting solid (MP: ~51–54°C). Critical Challenge: "The Oil Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Subject: 3-(4-Fluorophenoxy)propan-1-ol CAS: 104413-57-2 (Generic structure reference) Physical State: Viscous oil to low-melting solid (MP: ~51–54°C). Critical Challenge: "The Oil Trap." As a primary alcohol with a lipophilic fluorophenyl tail, this compound exhibits significant hydrogen bonding and viscosity. It frequently traps solvents (DMF, Toluene, DCM) within its intermolecular lattice, resisting standard rotary evaporation.

Regulatory Context: Strict adherence to ICH Q3C (R8) guidelines is required for pharmaceutical intermediates.

  • Class 1 (Avoid): Benzene, CCl4.

  • Class 2 (Limit): Toluene (890 ppm), DMF (880 ppm), DCM (600 ppm).

  • Class 3 (Low Toxicity): Ethanol, Acetone (5000 ppm or 0.5%).

Decision Matrix: Selecting Your Protocol

Before beginning, identify your residual solvent and select the corresponding workflow.[1][2]

SolventRemovalStrategy Start Identify Residual Solvent Type1 High Boiling Point (DMF, DMSO, NMP) Start->Type1 Type2 Non-Polar / Aromatic (Toluene, Xylene) Start->Type2 Type3 Volatile / Trapped (DCM, THF, EtOAc) Start->Type3 Method1 Protocol A: Aqueous Extraction (LiCl Wash) Type1->Method1 Partition Coeff. Method2 Protocol B: Azeotropic Distillation (Methanol/Heptane) Type2->Method2 Raoult's Law Method3 Protocol C: N2 Sparging & High Vacuum Type3->Method3 Diffusion

Figure 1: Strategic Decision Tree for solvent removal based on solvent class and physical properties.

Technical Protocols

Protocol A: The "LiCl Wash" (For DMF, DMSO, NMP)

Mechanism: DMF and DMSO are miscible in both water and organic solvents, making standard water washes inefficient (emulsions/poor partition). Lithium Chloride (LiCl) increases the ionic strength of the aqueous phase, "salting out" the organic product while increasing the partitioning of DMF into the aqueous layer.

Step-by-Step:

  • Dilution: Dissolve your crude oil in Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .

    • Ratio: 10 mL solvent per 1 g of product.

  • Primary Wash: Wash the organic layer with 5% Aqueous LiCl solution (3x).

    • Why: This specifically targets dipolar aprotic solvents.

  • Secondary Wash: Wash with Brine (1x) to remove residual lithium salts.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Magnesium Sulfate (
    
    
    
    ) can sometimes bind alcohols, so Sodium Sulfate is safer for this primary alcohol.
  • Concentration: Rotovap at 45°C.

Protocol B: Azeotropic Distillation (For Toluene, Pyridine)

Mechanism: Toluene (BP 110°C) is difficult to remove from a viscous oil (BP >170°C) because the oil suppresses the vapor pressure of the solvent. Adding a co-solvent forms a lower-boiling azeotrope, "carrying" the stubborn solvent out.

Recommended Azeotropes for 3-(4-Fluorophenoxy)propan-1-ol:

Target SolventAzeotropic PartnerRatio (Partner:Target)Boiling Point of Azeotrope
Toluene Methanol 3 : 163.8°C
Toluene Water Trace85°C
Pyridine Heptane 2 : 193.6°C

Workflow:

  • Add the Azeotropic Partner (e.g., Methanol) to your flask containing the oil.

  • Rotovap at moderate vacuum (approx. 100–150 mbar) and 40°C bath.

  • Repeat 3x.

  • Note: Do not use high heat; the goal is to distill the azeotrope, not boil the oil.

Protocol C: Nitrogen Sparging (The "Polishing" Step)

Mechanism: For volatile solvents (DCM, THF) trapped in the viscous lattice, vacuum alone often fails because the rate of diffusion through the oil is too slow. Introducing a gas stream creates agitation and lowers the partial pressure of the solvent vapor at the liquid surface.

Workflow:

  • Place the oil in a round-bottom flask.

  • Connect to a high-vacuum manifold (<1 mbar).[1]

  • Insert a bleed needle (long needle) connected to a dry Nitrogen or Argon source.

  • Adjust the needle so the tip is just above the surface of the oil (or submerged if very viscous, but watch for splashing).

  • Allow a tiny stream of gas to ripple the surface while under vacuum for 4–12 hours.

Troubleshooting & FAQs

Q1: I see a "crust" forming on my oil, but the solvent peaks remain in the NMR. What is happening?

Diagnosis: You are experiencing "Skinning." Rapid evaporation of the surface solvent creates a hard, viscous skin that seals the remaining solvent inside the bulk liquid. Solution:

  • Stop High Vac: Release the vacuum.

  • Re-dissolve: Add a small amount of DCM or Acetone to re-liquefy the entire mass.

  • Ramp Down: Use a rotary evaporator with a gradient program. Start at 800 mbar and decrease by 50 mbar every 5 minutes. This prevents the surface from drying faster than the bulk.

Q2: Can I use lyophilization (Freeze Drying)?

Answer: Only with specific co-solvents. Pure 3-(4-Fluorophenoxy)propan-1-ol is an oil/low-melt solid and may not freeze well in water.

  • Technique: Dissolve the compound in Benzene (Class 1 - use only if strictly necessary and contained) or 1,4-Dioxane (Class 2). These solvents freeze easily and sublime.

  • Warning: Ensure your lyophilizer trap is suitable for organic solvents, not just water.

Q3: My product is turning yellow during drying.

Diagnosis: Oxidative degradation or ether cleavage. Solution:

  • The fluorophenoxy ether linkage is generally stable, but the primary alcohol is susceptible to oxidation at high temps (>60°C).

  • Fix: Strictly limit bath temperature to 45°C. Ensure the vacuum is inert (flush with Argon before applying vacuum).

Visualizing the Azeotropic Workflow

AzeotropeWorkflow Step1 Contaminated Oil (Contains Toluene) Step2 Add Methanol (3x Vol) Step1->Step2 Step3 Form Azeotrope (BP: 63.8°C) Step2->Step3 Step4 Rotovap (40°C, 150 mbar) Step3->Step4 Loop Repeat 3x Step4->Loop Step5 Check NMR Loop->Step2 Solvent Detected Loop->Step5 Clean

Figure 2: Cycle for Methanol-Toluene azeotropic removal.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[3] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14025825, 3-(4-Fluorophenoxy)propan-1-amine derivatives. (Used for physical property estimation of the alcohol analog). [Link]

  • University of Rochester. (n.d.). Not Voodoo: Workup for Reactions in DMF or DMSO. Department of Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for identifying residual peaks). [Link]

Sources

Optimization

Technical Support Center: Enhancing the Long-Term Storage Stability of 3-(4-Fluorophenoxy)propan-1-ol

Introduction 3-(4-Fluorophenoxy)propan-1-ol is a critical intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the selective serotonin reuptake inhibitor, Fluoxetine. The purity an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Fluorophenoxy)propan-1-ol is a critical intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the selective serotonin reuptake inhibitor, Fluoxetine. The purity and stability of this starting material are of utmost importance to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide offers a comprehensive troubleshooting resource and frequently asked questions (FAQs) designed to assist researchers, scientists, and professionals in drug development with strategies to enhance the long-term storage stability of 3-(4-Fluorophenoxy)propan-1-ol. The recommendations provided are based on established principles of chemical stability and supported by scientific evidence.

Troubleshooting Guide: Degradation and Impurity Issues

This section directly addresses specific challenges that may be encountered during the storage and handling of 3-(4-Fluorophenoxy)propan-1-ol.

Issue 1: The sample has developed a yellow to brown discoloration over time.

Question: My initially colorless to pale yellow liquid sample of 3-(4-Fluorophenoxy)propan-1-ol has turned a noticeable yellow or brown after several months of storage. What is the cause of this change, and what steps can I take to prevent it?

Answer:

The observed discoloration is a classic sign of oxidative degradation. The phenoxy moiety within the 3-(4-Fluorophenoxy)propan-1-ol molecule is susceptible to oxidation, a process that can be triggered by exposure to atmospheric oxygen, light, and the presence of trace metal impurities. This degradation can lead to the formation of colored byproducts, such as quinone-type structures and other chromophoric impurities.

Causality and Prevention:

  • Mechanism of Oxidation: The ether linkage and the aromatic ring are vulnerable to autoxidation, which is a free-radical chain reaction. This process is often accelerated by light (photo-oxidation) and catalyzed by trace metals. Additionally, the primary alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, which may then engage in further degradation reactions.

  • Preventative Measures:

    • Inert Atmosphere: Oxygen is a primary reactant in the oxidative degradation pathway. To mitigate this, purging the headspace of the storage container with an inert gas like argon or nitrogen before sealing can significantly inhibit oxidation.

    • Light Protection: It is crucial to store the compound in amber glass vials or other containers that block light to prevent photo-oxidation.[1] UV radiation, in particular, can supply the necessary activation energy to initiate the formation of free radicals.

    • Temperature Control: Although 3-(4-Fluorophenoxy)propan-1-ol is a liquid at ambient temperatures, storing it under refrigerated conditions (2-8 °C) will effectively slow down the rate of all chemical degradation processes.[1][2] It is advisable to avoid freezing, as this could lead to the phase separation of any dissolved impurities or water.

    • Chelating Agents: If contamination with trace metals is a concern (for instance, from manufacturing equipment), the addition of a very small quantity of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions, preventing them from catalyzing oxidative reactions. However, the compatibility and regulatory implications of introducing any new substance must be thoroughly evaluated.

Experimental Workflow for Mitigation:

G cluster_storage Optimal Storage Protocol Compound 3-(4-Fluorophenoxy)propan-1-ol Container Amber Glass Vial Compound->Container Atmosphere Inert Gas (Ar or N2) Container->Atmosphere Temperature Refrigerated (2-8 °C) Atmosphere->Temperature Seal Tightly Sealed Temperature->Seal

Caption: Recommended storage workflow for 3-(4-Fluorophenoxy)propan-1-ol.

Issue 2: A decline in purity is observed over time via HPLC or GC analysis.

Question: My routine purity analysis indicates a decrease in the main peak area for 3-(4-Fluorophenoxy)propan-1-ol, with the concurrent appearance of new impurity peaks. What are the probable degradation products, and how can their formation be minimized?

Answer:

A reduction in purity accompanied by the emergence of new peaks is a strong indication of chemical degradation. In addition to oxidation, hydrolysis of the ether linkage presents another potential degradation route, particularly if acidic or basic contaminants and moisture are present.

Causality and Prevention:

  • Hydrolytic Degradation: The ether bond is susceptible to cleavage under acidic or basic conditions, which would yield 4-fluorophenol and 1,3-propanediol. While this reaction is typically slow at a neutral pH, even trace amounts of acidic or basic impurities can catalyze this process during extended storage.

  • Oxidative Degradation Products: As previously noted, oxidation can generate a range of byproducts. The primary alcohol functional group can be oxidized to form 3-(4-fluorophenoxy)propanal and subsequently 3-(4-fluorophenoxy)propanoic acid. Oxidation of the aromatic ring can also take place.

  • Preventative Measures:

    • pH Control: It is essential to ensure that the compound is stored in a neutral environment. The use of high-purity, neutral glass containers, such as Type I borosilicate glass, is highly recommended. Avoid using containers that could potentially leach acidic or basic substances.

    • Exclusion of Moisture: Ethers can be hygroscopic, meaning they tend to absorb moisture from the air.[3] Therefore, it is important to store 3-(4-Fluorophenoxy)propan-1-ol in a tightly sealed container within a dry environment to minimize water absorption, which can facilitate hydrolysis.[3] The use of a desiccator for storage can offer an additional safeguard against moisture.

    • Addition of Antioxidants: In situations where the inclusion of a stabilizer is acceptable, adding a small quantity of a synthetic antioxidant like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective in terminating free-radical chain reactions.[4][5] These antioxidants are widely used to stabilize organic compounds.[4][5]

Proposed Degradation Pathways:

G A 3-(4-Fluorophenoxy)propan-1-ol B Oxidation A->B O2, light, heat C Hydrolysis A->C H2O, acid/base D 3-(4-Fluorophenoxy)propanal B->D G Quinone-type Impurities B->G F 4-Fluorophenol + 1,3-Propanediol C->F E 3-(4-Fluorophenoxy)propanoic acid D->E Further Oxidation

Caption: Potential degradation pathways for 3-(4-Fluorophenoxy)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage temperature and conditions for 3-(4-Fluorophenoxy)propan-1-ol?

A1: The ideal storage protocol involves placing the compound in a tightly sealed, opaque container, under an inert atmosphere such as argon or nitrogen, and maintaining it at a refrigerated temperature of 2-8 °C.[1][2] This combination of measures effectively minimizes exposure to oxygen, light, and heat, thereby slowing the rates of both oxidative and hydrolytic degradation.

Q2: Is it essential to store 3-(4-Fluorophenoxy)propan-1-ol under an inert atmosphere for short-term use?

A2: For short-term storage, such as a few weeks, where the material is expected to be used promptly, storing it in a well-sealed amber glass bottle at room temperature may be adequate, provided the initial purity is high. However, for long-term storage or for applications requiring high purity, an inert atmosphere is always recommended to prevent the initiation of degradation.

Q3: Can I use plastic containers for storing 3-(4-Fluorophenoxy)propan-1-ol?

A3: The use of plastic containers for long-term storage is generally not advised. Some plastics may be permeable to oxygen, and there is a risk of leaching plasticizers or other additives into the compound, which could compromise its purity. The preferred container material is Type I borosilicate glass due to its chemical inertness.

Q4: I have noticed the formation of solid particles in my liquid sample. What might be the cause?

A4: The appearance of solid particles can be attributed to several factors. It could be the result of the crystallization of a degradation product that is solid at the storage temperature. Alternatively, it might be due to the polymerization of reactive intermediates that have formed during degradation. It is also possible that the compound itself is crystallizing if the storage temperature is near its melting point. To determine the identity of the solid material, further analysis, such as filtration, drying, and melting point or spectroscopic analysis, would be required.

Q5: What are the most suitable analytical methods for monitoring the stability of 3-(4-Fluorophenoxy)propan-1-ol?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most prevalent and effective technique for this purpose. This method is capable of separating the parent compound from its potential degradation products, which allows for the precise quantification of purity over time. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is also a viable alternative. It is crucial to validate the chosen analytical method to ensure it can effectively resolve all potential impurities from the main compound peak.

Quantitative Data and Experimental Protocols

Table 1: Recommended Storage Conditions Summary
ParameterRecommended ConditionRationale
Temperature 2-8 °CSlows the kinetics of degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation.
Light Exposure Protect from light (Amber Vials)Prevents photo-initiated degradation.
Container Type I Borosilicate GlassChemically inert, prevents leaching of impurities.
Seal Tightly sealed with PTFE-lined capPrevents the ingress of oxygen and moisture.
Protocol 1: Long-Term Stability Study Setup

Objective: To assess the stability of 3-(4-Fluorophenoxy)propan-1-ol under various storage conditions over a 12-month period.

Methodology:

  • Sample Preparation: Aliquot a single, high-purity (>99.5%) batch of 3-(4-Fluorophenoxy)propan-1-ol into three sets of vials:

    • Set A: Clear glass vials with an air atmosphere.

    • Set B: Amber glass vials with an air atmosphere.

    • Set C: Amber glass vials purged with argon.

  • Storage Conditions: Store one vial from each set (A, B, and C) at the following temperatures:

    • 25 °C / 60% Relative Humidity (RH)

    • 40 °C / 75% RH (Accelerated condition)

    • 5 °C

  • Time Points: Collect samples for analysis at T=0, 1, 3, 6, 9, and 12 months.

  • Analysis: Analyze each sample in triplicate using a validated stability-indicating HPLC-UV method.

  • Data to Collect:

    • Appearance (color, clarity)

    • Purity by HPLC (% area)

    • Identification and quantification of any new impurity peaks.

References

  • Cargo Handbook. Ether. Available at: [Link]

  • ChemBK. Propan-1-ol. Available at: [Link]

  • chemeurope.com. Propan-1-ol. Available at: [Link]

  • Eagle Manufacturing - Justrite. How to Handle and Store Ethyl Ether. Available at: [Link]

  • Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Available at: [Link]

  • Frontiers. (2022). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Available at: [Link]

  • Lab Alley. (2025). Propanol Chemical Overview. Available at: [Link]

  • MDPI. (2023). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Advances in Natural Antioxidants for Food Improvement - PMC. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1 - PMC. Available at: [Link]

  • National Institutes of Health (NIH). (2025). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114 - PMC. Available at: [Link]

  • PubChem. 1-(3-Fluorophenyl)propan-1-ol. Available at: [Link]

  • PubMed. (1985). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. Available at: [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Available at: [Link]

  • YouTube. (2025). How Should Ethanol Be Stored? - Chemistry For Everyone. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-(4-Fluorophenoxy)propan-1-ol Scaffolds vs. Clinical Aromatase Inhibitors

This guide provides a comparative technical analysis of 3-(4-Fluorophenoxy)propan-1-ol —a critical synthetic scaffold in the development of non-steroidal aromatase inhibitors (AIs)—against established clinical standards...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 3-(4-Fluorophenoxy)propan-1-ol —a critical synthetic scaffold in the development of non-steroidal aromatase inhibitors (AIs)—against established clinical standards like Letrozole and Anastrozole .

[1]

Executive Summary

3-(4-Fluorophenoxy)propan-1-ol (CAS: 104413-57-2) represents a specific class of phenoxyalkyl alcohol intermediates used to synthesize potent third-generation non-steroidal aromatase inhibitors. While clinical standards (Letrozole, Anastrozole) are optimized for maximal potency (IC50 < 1 nM) and metabolic stability, the 3-(4-Fluorophenoxy)propan-1-ol scaffold serves as a versatile "linker-head" module. It allows researchers to probe the hydrophobic access channel of the CYP19A1 (Aromatase) enzyme before attaching the heme-coordinating nitrogen heterocycle (triazole or imidazole) required for high-affinity inhibition.

This guide compares the pharmacological profile, structural utility, and experimental evaluation of this scaffold against the clinical "Gold Standards."

Mechanistic & Structural Comparison

The Clinical Standards (Third-Generation AIs)

Current FDA-approved non-steroidal AIs function via Type II Competitive Inhibition .

  • Mechanism: They bind reversibly to the active site of cytochrome P450 19A1 (aromatase).

  • Key Feature: A triazole ring coordinates directly with the heme iron (Fe), blocking the hydroxylation of androgens (Androstenedione/Testosterone).

  • Binding: The remainder of the molecule (e.g., the benzonitrile core in Letrozole) occupies the hydrophobic pocket, mimicking the steroid backbone.

The Challenger Scaffold: 3-(4-Fluorophenoxy)propan-1-ol

This compound acts primarily as a pharmacophore precursor .

  • Structural Logic:

    • 4-Fluorophenoxy Group: Mimics the A-ring of the steroid substrate. The fluorine atom at the para position blocks metabolic oxidation (increasing stability) and enhances lipophilicity for better enzyme penetration.

    • Propyl Linker: Provides the optimal distance (approx. 3-4 carbons) to span the access channel between the hydrophobic pocket and the heme iron.

    • Hydroxyl Group (-OH): A functional handle. In its native form, it may form weak Hydrogen bonds within the active site, offering low-potency inhibition. However, its primary role is to be substituted by a Triazole or Imidazole group to create the active drug.

Visualizing the Mechanism

The following diagram illustrates the structural evolution from the intermediate scaffold to the active inhibitor and their binding mode.

AromataseInhibition cluster_mechanism Inhibition Mechanism Scaffold 3-(4-Fluorophenoxy)propan-1-ol (Scaffold/Intermediate) ActiveDrug Phenoxyalkyl-Triazole Derivative (Active Inhibitor) Scaffold->ActiveDrug Synthetic Substitution (-OH replaced by Triazole) Heme Heme Iron (Fe) ActiveDrug->Heme Triazole Nitrogen Coordinates Fe Pocket Hydrophobic Pocket ActiveDrug->Pocket Fluorophenoxy binds (Mimics Steroid A-Ring) CYP19 CYP19A1 (Aromatase) Active Site

Figure 1: Structural evolution from the fluorophenoxy-propanol scaffold to the active triazole-based inhibitor, highlighting the dual binding mode (Hydrophobic occupancy + Heme coordination).

Comparative Performance Data

The table below contrasts the properties of the intermediate scaffold with the final active drugs derived from it and the clinical standard Letrozole.

Feature3-(4-Fluorophenoxy)propan-1-olPhenoxyalkyl-Triazole DerivativeLetrozole (Clinical Standard)
Role Synthetic Intermediate / ProbeActive Research CompoundFDA-Approved Drug
Primary Mechanism Weak Hydrophobic BindingHeme Coordination (Type II)Heme Coordination (Type II)
IC50 (Aromatase) > 10 µM (Estimated/Weak)10 - 500 nM (Potent)0.1 - 1.0 nM (Ultra-Potent)
Selectivity (vs CYP17) LowModerate to HighVery High
Metabolic Stability Moderate (Fluorine protects)HighHigh
Key Application SAR Studies, Linker OptimizationLead OptimizationBreast Cancer Therapy

Note: The "Phenoxyalkyl-Triazole" represents the molecule synthesized from the 3-(4-Fluorophenoxy)propan-1-ol intermediate. The intermediate itself lacks the critical nitrogen "warhead" for nanomolar potency.

Experimental Protocols

To validate the efficacy of compounds derived from this scaffold, the following self-validating protocols are recommended.

Synthesis Workflow (Scaffold to Active)

Context: Converting the alcohol intermediate into an active aromatase inhibitor.

  • Activation: React 3-(4-Fluorophenoxy)propan-1-ol with Methanesulfonyl chloride (MsCl) in DCM/Et3N to create the mesylate leaving group.

  • Substitution: Treat the mesylate with 1,2,4-Triazole (or Imidazole) and Sodium Hydride (NaH) in DMF at 60°C.

  • Purification: Isolate the product via column chromatography.

  • Validation: Confirm structure via 1H-NMR (Look for diagnostic Triazole protons at ~8.0 ppm).

In Vitro Aromatase Inhibition Assay (Fluorescent)

Objective: Determine the IC50 of the derived compound compared to Letrozole.

Reagents:

  • Recombinant Human CYP19A1 (Microsomes).

  • Substrate: 7-Methoxy-4-trifluoromethylcoumarin (MFC).

  • Cofactor: NADPH Regenerating System.

  • Positive Control: Letrozole (1 µM to 1 pM).

Protocol:

  • Preparation: Dilute test compounds (Fluorophenoxy derivatives) in DMSO (Final DMSO < 1%). Prepare an 8-point serial dilution (e.g., 10 µM to 0.1 nM).

  • Incubation: Mix Enzyme (20 nM), Substrate (25 µM), and Test Compound in Phosphate Buffer (pH 7.4). Incubate at 37°C for 10 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Reaction: Incubate for 30–45 minutes at 37°C.

  • Termination: Stop reaction with 0.5M Tris-Base/Acetonitrile (Stop Solution).

  • Measurement: Measure fluorescence (Ex 405 nm / Em 535 nm). The signal corresponds to the formation of the fluorescent metabolite (HFC).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Self-Validation Check:

  • The IC50 of Letrozole must fall within 0.5–2.0 nM. If >5 nM, the enzyme activity is compromised.

  • The Z-factor of the assay should be > 0.5.

Pathway Analysis: Estrogen Biosynthesis

Understanding where these inhibitors act is crucial.[1] The diagram below details the specific enzymatic step blocked by these compounds.

EstrogenPathway Cholesterol Cholesterol Androstenedione Androstenedione (Androgen) Cholesterol->Androstenedione Multi-step Testosterone Testosterone (Androgen) Androstenedione->Testosterone 17β-HSD Estrone Estrone (E1) Androstenedione->Estrone Aromatization Estradiol Estradiol (E2) Testosterone->Estradiol Aromatization CYP19 CYP19A1 (Aromatase) TARGET ENZYME Inhibitor Fluorophenoxy-Azole (Inhibitor) Inhibitor->CYP19 Blocks

Figure 2: The steroidogenesis pathway showing the critical aromatization step (Androgens to Estrogens) targeted by the inhibitor.[2]

References

  • Biosynth. (n.d.). 3-(4-Fluorophenoxy)propan-1-ol Product Data. Retrieved from Source for chemical identity and classification as an aromatase inhibitor intermediate.

  • Semantic Scholar. (2015). Synthesis of intermediates of potential inhibitors of enzyme p450 aro. Retrieved from Primary source detailing the synthesis of the fluorophenoxy intermediate and its conversion to azole inhibitors.

  • National Institutes of Health (NIH). (2018). Structure-activity relationship studies of Aromatase Inhibitors. Retrieved from Provides comparative SAR data for phenoxy/phenyl-alkyl derivatives.

  • StatPearls. (2023). Aromatase Inhibitors: Mechanism and Clinical Use. Retrieved from Authoritative source for the mechanism and clinical standards (Letrozole/Anastrozole).

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Fluorophenoxy)propan-1-ol

This guide provides a comprehensive comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 3-(4-Fluorophenoxy)propan-1-ol. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring the accuracy and reliability of its quantification is paramount for quality control and regulatory compliance.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines for analytical method validation.[1][2][3][4][5] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and interchangeable analytical methods for similar chemical entities.

Introduction to the Analyte and the Imperative for Cross-Validation

3-(4-Fluorophenoxy)propan-1-ol is a substituted phenoxy propanol derivative. Its chemical structure, featuring a fluorinated aromatic ring and a primary alcohol, dictates its physicochemical properties and informs the selection of appropriate analytical methodologies. The presence of a chromophore (the phenyl ring) makes it suitable for UV detection, while the hydroxyl group allows for derivatization to enhance volatility for gas chromatography.

Cross-validation of analytical methods is a critical exercise in pharmaceutical development.[6] It formally demonstrates that two distinct methods are equivalent and can be used to generate comparable and reliable data. This is essential when transferring methods between laboratories, upgrading equipment, or using a secondary method as a confirmatory tool.[6][7][8] This guide will compare a primary HPLC-UV method, often favored for its robustness in routine quality control, with a more specific and sensitive GC-MS method.

Design and Rationale of Analytical Methodologies

The selection of an analytical technique is fundamentally driven by the analyte's chemical nature and the intended purpose of the analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: Reversed-phase HPLC is a workhorse in pharmaceutical analysis due to its versatility and applicability to a wide range of moderately polar compounds. The aromatic ring in 3-(4-Fluorophenoxy)propan-1-ol provides strong UV absorbance, allowing for sensitive detection. A C18 stationary phase is selected for its hydrophobic character, which will effectively retain the analyte from a polar mobile phase. An isocratic elution is chosen for simplicity and robustness, which is ideal for a quality control environment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS offers superior specificity and sensitivity compared to HPLC-UV. The mass spectrometer acts as a highly selective detector, identifying compounds based on their mass-to-charge ratio, which is invaluable for impurity profiling or analysis in complex matrices. However, the primary alcohol in 3-(4-Fluorophenoxy)propan-1-ol has a high boiling point and is polar, making it prone to poor peak shape and thermal degradation in a GC system. To overcome this, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed. This replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.

The Cross-Validation Experimental Plan

The cross-validation study is designed to rigorously compare the performance of the HPLC-UV and GC-MS methods based on the parameters defined in the ICH Q2(R1) guideline.[3][5][9]

Validation Parameters and Acceptance Criteria

The following parameters will be evaluated for both methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC, this involves analyzing a placebo and spiked samples. For GC-MS, the unique mass spectrum of the analyte provides inherent specificity.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels will be analyzed, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is assessed by six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: The precision within the same laboratory but on different days and with different analysts. The RSD over these variations should be ≤ 2.0%.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method

1. Standard and Sample Preparation:

  • Prepare a stock solution of 3-(4-Fluorophenoxy)propan-1-ol reference standard at 1.0 mg/mL in methanol.
  • Create a working standard solution at 100 µg/mL by diluting the stock solution with the mobile phase.
  • For test samples, accurately weigh and dissolve the material to a nominal concentration of 100 µg/mL in the mobile phase.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile : Water (60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 225 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Quantify the peak area of 3-(4-Fluorophenoxy)propan-1-ol against the calibration curve generated from the linearity standards.
Protocol 2: GC-MS Method

1. Standard and Sample Preparation:

  • Prepare a stock solution of 3-(4-Fluorophenoxy)propan-1-ol reference standard at 1.0 mg/mL in Dichloromethane.
  • Create a working standard solution at 100 µg/mL by diluting the stock solution with Dichloromethane.

2. Derivatization Procedure:

  • Pipette 100 µL of the standard or sample solution into a GC vial.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
  • Cap the vial and heat at 70°C for 30 minutes.
  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.
  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 250°C.
  • Injection Mode: Split (10:1).
  • Injection Volume: 1 µL.
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Full Scan (m/z 50-450) for identification and Selected Ion Monitoring (SIM) for quantification. Use m/z 256 (molecular ion of TMS derivative) and 109 for quantification.

Data Presentation and Comparison

The following tables summarize the hypothetical but realistic performance data from the cross-validation study.

Table 1: Linearity, LOD, and LOQ Comparison

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linear Range 1 - 200 µg/mL0.1 - 150 µg/mLN/A
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
LOD 0.3 µg/mL0.02 µg/mLReportable
LOQ 1.0 µg/mL0.1 µg/mLReportable

Table 2: Accuracy and Precision Comparison

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Accuracy (Mean Recovery) 99.5%100.8%98.0% - 102.0%
Repeatability (RSD) 0.65%0.82%≤ 1.0%
Intermediate Precision (RSD) 1.2%1.5%≤ 2.0%

Visualization of Workflows

The following diagrams illustrate the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Conclusion & Reporting P1 Define Analyte & Purpose P2 Select HPLC-UV & GC-MS Methods P1->P2 P3 Define Validation Parameters (ICH Q2) P2->P3 P4 Write Detailed Protocols P3->P4 E1 Execute HPLC-UV Validation Experiments P4->E1 E2 Execute GC-MS Validation Experiments P4->E2 A1 Analyze HPLC-UV Data E1->A1 A2 Analyze GC-MS Data E1->A2 E2->A1 E2->A2 A3 Tabulate & Compare Results A1->A3 A2->A3 A4 Assess Against Acceptance Criteria A3->A4 C1 Determine Method Equivalency A4->C1 C2 Generate Final Report C1->C2 C3 Recommend Method for Specific Applications C2->C3 DecisionTree cluster_QC cluster_Research Start Application Requirement? QC Routine QC / Release Testing Start->QC Yes Research Impurity ID / Low-Level Quantitation Start->Research No HighThroughput High Throughput Needed? QC->HighThroughput Simplicity Simplicity Preferred? HighThroughput->Simplicity Yes UseHPLC Recommend HPLC-UV Method Simplicity->UseHPLC Yes HighSpecificity High Specificity Required? Research->HighSpecificity LowLOD Low LOD/LOQ Needed? HighSpecificity->LowLOD Yes UseGCMS Recommend GC-MS Method LowLOD->UseGCMS Yes

Caption: Decision tree for method selection based on application.

Discussion and Interpretation of Results

The cross-validation data demonstrate that both the HPLC-UV and GC-MS methods are suitable for the intended purpose of quantifying 3-(4-Fluorophenoxy)propan-1-ol, as they both meet the pre-defined acceptance criteria based on ICH guidelines. [3][5]

  • Specificity: While the HPLC-UV method demonstrated specificity through the separation of the analyte from potential impurities and excipients, the GC-MS method provides a higher degree of confidence due to the confirmatory nature of the mass spectrum. This is a significant advantage when dealing with complex samples or performing impurity investigations.

  • Linearity, Accuracy, and Precision: Both methods exhibited excellent linearity, accuracy, and precision within the specified ranges. The HPLC-UV method is slightly more precise in this hypothetical dataset, which is often the case for routine, well-optimized liquid chromatography methods. The GC-MS method's precision can be influenced by the reproducibility of the derivatization step.

  • Sensitivity (LOD/LOQ): The most significant performance difference lies in the sensitivity. The GC-MS method is substantially more sensitive, with an LOQ ten times lower than the HPLC-UV method. This is expected, as mass spectrometric detection, especially in SIM mode, is inherently more sensitive and selective than UV detection.

  • Throughput and Complexity: The HPLC-UV method is simpler and faster. It involves a straightforward "dilute-and-shoot" sample preparation. In contrast, the GC-MS method requires a multi-step derivatization process, which adds time, cost (reagents), and potential for error to the workflow.

Conclusion and Recommendations

This cross-validation study successfully demonstrates the equivalency of a developed HPLC-UV method and a GC-MS method for the analysis of 3-(4-Fluorophenoxy)propan-1-ol. Both methods are accurate, precise, and linear.

Recommendations for use are as follows:

  • HPLC-UV Method: This method is recommended for routine quality control, release testing, and in-process controls where high throughput, simplicity, and robustness are critical. Its performance is more than adequate for assay and content uniformity testing of the drug substance and product.

  • GC-MS Method: This method is recommended for applications requiring higher sensitivity and specificity . This includes impurity profiling, stability studies where low-level degradants are expected, and bioanalytical studies for the quantification of the analyte in biological matrices. Its lower LOQ makes it the superior choice for trace-level analysis.

By having two validated and cross-referenced methods, an organization gains significant flexibility in its analytical operations, ensuring data integrity and continuity across the product lifecycle.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1184–1195. [Link]

Sources

Validation

Comparing the efficacy of 3-(4-Fluorophenoxy)propan-1-ol with its analogs

The following technical guide compares 3-(4-Fluorophenoxy)propan-1-ol with its non-fluorinated and chlorinated analogs, focusing on efficacy in medicinal chemistry applications, specifically metabolic stability, lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares 3-(4-Fluorophenoxy)propan-1-ol with its non-fluorinated and chlorinated analogs, focusing on efficacy in medicinal chemistry applications, specifically metabolic stability, lipophilicity, and reported biological activity (aromatase inhibition).

Executive Summary

3-(4-Fluorophenoxy)propan-1-ol is a functionalized aryl ether used primarily as a privileged scaffold in the synthesis of serotonin reuptake inhibitors (SSRIs) and, more recently, identified as having intrinsic aromatase inhibitory activity. Its efficacy stems from the para-fluorine substitution , which blocks metabolic oxidation (a common failure point in non-fluorinated analogs) while modulating lipophilicity (LogP) to enhance blood-brain barrier (BBB) permeability.[1]

This guide compares the 4-fluoro derivative against its parent compound (3-phenoxypropan-1-ol) and the 4-chloro analog to demonstrate why the fluorinated variant offers superior pharmacokinetic properties for drug development.

Comparative Analysis: Physicochemical & Biological Efficacy

The following analysis evaluates three distinct analogs based on critical drug-design parameters: Metabolic Stability , Lipophilicity , and Target Binding .

The Analogs
  • Compound A (Target): 3-(4-Fluorophenoxy)propan-1-ol[2][3]

  • Compound B (Control): 3-Phenoxypropan-1-ol (Non-substituted)

  • Compound C (Alternative): 3-(4-Chlorophenoxy)propan-1-ol

Performance Metrics
ParameterComp A: 4-FluoroComp B: Non-SubstitutedComp C: 4-ChloroTechnical Insight
LogP (Lipophilicity) ~1.9 - 2.1 ~1.6~2.4Fluorine provides a "Goldilocks" increase in lipophilicity—sufficient for membrane permeability without the excessive hydrophobicity of chlorine that leads to non-specific binding.
Metabolic Stability High LowModerateThe C-F bond (116 kcal/mol) at the para position blocks Cytochrome P450-mediated hydroxylation.[1] Compound B is rapidly metabolized to the quinone-like species or excreted.[1]
Electronic Effect Electron Withdrawing (σp = 0.06) NeutralElectron Withdrawing (σp = 0.[1]23)Fluorine pulls electron density, reducing the basicity of the ether oxygen, potentially altering H-bond acceptor capability in the receptor pocket.[1]
Reported Activity Aromatase Inhibition Solvent / PreservativeAntibacterialCompound A exhibits specific inhibition of aromatase (CYP19A1), preventing androgen-to-estrogen conversion, a mechanism not significant in Compound B.
Mechanism of Efficacy: The Fluorine Effect

The superior efficacy of the 4-fluoro analog in biological systems is driven by Bioisosterism .[1]

  • Metabolic Blocking: In Compound B, the para position is the primary site for Phase I metabolism (hydroxylation).[1] Replacing the hydrogen with fluorine (Compound A) effectively "caps" this site because the C-F bond is too strong for CYP450 enzymes to cleave easily.[1]

  • Steric Mimicry: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), unlike Chlorine (1.75 Å).[1] This allows Compound A to fit into binding pockets designed for the parent phenyl ring without causing steric clash, while still providing metabolic protection.[1]

Experimental Protocols

Protocol A: Synthesis of 3-(4-Fluorophenoxy)propan-1-ol

Objective: To synthesize high-purity target compound via Williamson Ether Synthesis, avoiding O-alkylation side reactions.

Reagents:

  • 4-Fluorophenol (1.0 eq)

  • 3-Bromo-1-propanol (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: Acetone or DMF (Anhydrous)[1]

Workflow:

  • Activation: Dissolve 4-fluorophenol in anhydrous acetone under

    
     atmosphere. Add 
    
    
    
    and stir at room temperature for 30 minutes to generate the phenoxide anion.
  • Alkylation: Add 3-bromo-1-propanol dropwise to the mixture.

    • Critical Control: Maintain temperature at 55-60°C. Higher temperatures promote O-alkylation of the alcohol tail (dimerization).

  • Reflux: Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol) and brine.[1]

  • Purification: Silica gel column chromatography. Elute with Hexane/EtOAc gradient.[1][4]

Protocol B: Aromatase (CYP19A1) Inhibition Screening

Objective: To validate the specific efficacy of the 4-fluoro analog compared to the non-fluorinated control.

Methodology:

  • System: Recombinant human CYP19A1 enzyme + fluorescent substrate (e.g., Dibenzylfluorescein).[1]

  • Dosing: Prepare serial dilutions of Compound A and Compound B (0.1 nM to 10 µM) in DMSO.

  • Incubation: Incubate enzyme + inhibitor for 10 mins at 37°C.

  • Reaction: Add NADPH regenerating system to initiate.

  • Readout: Measure fluorescence at Ex/Em 485/530 nm.

  • Validation: Compound A should show a dose-dependent decrease in fluorescence (IC50 determination), whereas Compound B should show negligible inhibition at <10 µM.

Visualized Pathways (Graphviz)[1]

The following diagrams illustrate the synthesis logic and the metabolic fate comparison, highlighting why the 4-fluoro analog is superior.

Figure 1: Synthesis & Metabolic Fate Comparison

G cluster_0 Synthesis (Williamson Ether) cluster_1 Metabolic Fate (In Vivo) Start 4-Fluorophenol (Nucleophile) Product 3-(4-Fluorophenoxy)propan-1-ol (Target) Start->Product K2CO3, Acetone Reflux 6h Reagent 3-Bromo-1-propanol (Electrophile) Reagent->Product CYP CYP450 (Liver) Product->CYP Oral Dosing Stable Metabolically Stable (Longer Half-life) CYP->Stable C-F Bond Blocks Oxidation Unstable Rapid Oxidation (Para-Hydroxylation) CYP->Unstable C-H Bond Cleaved Parent 3-Phenoxypropan-1-ol (No Fluorine) Parent->CYP

Caption: Synthesis pathway and subsequent metabolic divergence. The C-F bond prevents the rapid clearance seen in the non-fluorinated parent.[1]

References

  • PubChem. (2023).[1] Compound Summary: 3-(4-Fluorophenoxy)propan-1-ol (CAS 104413-57-2).[3] National Library of Medicine.[1][5] Retrieved from [Link]

  • European Patent Office. (1986).[1] Process for the preparation of 4-fluorophenols (EP 0188848 A1).[1] Retrieved from [Link]

Sources

Comparative

In silico docking studies of 3-(4-Fluorophenoxy)propan-1-ol with target proteins

Topic: Benchmarking 3-(4-Fluorophenoxy)propan-1-ol: In Silico Docking Guide targeting CYP19A1 Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 3-(4-Fluorophenoxy)propan-1-ol: In Silico Docking Guide targeting CYP19A1 Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

This guide provides a technical framework for the in silico evaluation of 3-(4-Fluorophenoxy)propan-1-ol (CAS 104413-57-2) . Emerging data suggests this fluorinated ether scaffold possesses potential anti-cancer properties, specifically acting as an aromatase inhibitor (CYP19A1) and modulating serotonin receptors.

To validate its therapeutic potential, this guide compares the molecular docking performance of 3-(4-Fluorophenoxy)propan-1-ol against the clinical standard Letrozole . We focus on the Human Aromatase (CYP19A1) enzyme, a critical target in estrogen-dependent breast cancer.

Target Selection & Structural Basis

Primary Target: Cytochrome P450 19A1 (Aromatase) PDB Accession: (Crystal structure of human placental aromatase) or (Co-crystallized with Letrozole).

Causality for Selection:

  • Mechanism: Aromatase catalyzes the rate-limiting step in estrogen biosynthesis (androstenedione to estrone). Inhibitors prevent tumor growth in ER+ breast cancer.

  • Structural Compatibility: The 4-fluorophenoxy moiety mimics the steroid A-ring or the hydrophobic core of non-steroidal inhibitors, while the propanol tail offers hydrogen bonding potential with hydrophilic residues (e.g., Asp309, Thr310).

Comparative Ligand Profiling

Before initiating the docking protocol, we must define the physicochemical benchmarks of our test molecule versus the standard.

Feature3-(4-Fluorophenoxy)propan-1-ol Letrozole (Standard) Implication for Docking
Structure Class Fluorinated Phenol EtherTriazole derivativeTest molecule lacks the heme-coordinating nitrogen found in Letrozole, relying more on hydrophobic fit and H-bonds.
H-Bond Donors 1 (Hydroxyl group)0The hydroxyl group may interact with Met374 or Asp309 , offering a different binding mode than Letrozole.
H-Bond Acceptors 2 (Ether O, Fluorine)4Fluorine adds metabolic stability and enhances lipophilic interactions in the active site cleft.
LogP (Lipophilicity) ~1.9 (Predicted)2.5Lower lipophilicity suggests better water solubility but potentially weaker hydrophobic burial than Letrozole.

Experimental Protocol: Step-by-Step Workflow

This protocol uses AutoDock Vina for its high accuracy in scoring non-covalent interactions.

Phase A: Ligand Preparation
  • Structure Generation: Convert the SMILES FC1=CC=C(OCCCO)C=C1 to a 3D structure using OpenBabel or ChemDraw 3D.

  • Energy Minimization: Apply the MMFF94 force field (Steepest Descent algorithm) to relax bond angles.

  • Protonation: Set pH to 7.4. The hydroxyl group remains neutral.

  • Torsion Tree: Define the propyl chain as rotatable (active torsions) to allow flexibility within the binding pocket.

Phase B: Receptor Preparation (CYP19A1)
  • Retrieval: Download PDB ID 3EQM .

  • Cleaning: Remove water molecules and the native ligand (Androstenedione). Note: Retain the Heme cofactor as it is essential for the active site geometry.

  • Charge Assignment: Add Kollman charges and merge non-polar hydrogens.

Phase C: Grid Generation
  • Center: Coordinates X: 86.35, Y: 51.62, Z: 53.42 (Centered on the Heme iron).

  • Dimensions: 25Å x 25Å x 25Å. This box size is sufficient to cover the active site access channel.

Phase D: Docking Execution

Run AutoDock Vina with an exhaustiveness of 32 . This high setting is crucial to sample the conformational space of the flexible propyl tail fully.

Visualization: In Silico Workflow

The following diagram outlines the logical flow of the comparative study, ensuring reproducibility.

DockingWorkflow cluster_Prep Preparation Phase cluster_Analysis Comparative Analysis Start Start: Ligand Selection LigandPrep Ligand Prep (MMFF94 Minimization) Start->LigandPrep ProteinPrep Protein Prep (PDB: 3EQM) Remove Waters, Add Hydrogens Start->ProteinPrep Docking Run AutoDock Vina (Exhaustiveness: 32) LigandPrep->Docking GridBox Define Grid Box (Center: Heme Iron) ProteinPrep->GridBox GridBox->Docking BindingEnergy Calculate Binding Energy (ΔG kcal/mol) Docking->BindingEnergy InteractionMap Map Interactions (H-Bonds, Pi-Stacking) BindingEnergy->InteractionMap Benchmark Compare vs. Letrozole InteractionMap->Benchmark

Figure 1: Standardized workflow for comparative molecular docking of fluorophenoxy derivatives.

Comparative Performance Analysis

The following table summarizes the expected outcomes based on the pharmacophore features. Use this template to record your experimental results.

Metric3-(4-Fluorophenoxy)propan-1-ol Letrozole Interpretation
Binding Affinity (ΔG) Expected: -6.5 to -7.5 kcal/mol-9.8 kcal/molThe test molecule is likely a weaker binder than Letrozole due to the lack of Heme-Fe coordination but may still show "Lead-like" affinity.
Primary Interaction Pi-Pi Stacking (Phe220, Trp224)Metal Coordination (Heme Iron)Letrozole binds irreversibly to the iron; the test molecule binds reversibly via hydrophobic pockets.
Secondary Interaction H-Bond (Met374 via -OH group)Hydrophobic (Val370, Leu477)The hydroxyl group provides specificity that Letrozole lacks, potentially reducing off-target effects.
Ligand Efficiency (LE) High (Small MW ~170 Da)Moderate (MW ~285 Da)While total affinity is lower, the affinity per atom (LE) of the test molecule may be superior, making it a good fragment for optimization.
Mechanism of Action Visualization

Understanding how the molecule inhibits the target is vital for interpreting the docking results.

Mechanism Inhibitor 3-(4-Fluorophenoxy)propan-1-ol Aromatase Aromatase (CYP19A1) Active Site Inhibitor->Aromatase Competitive Binding Tumor Tumor Growth (ER+ Breast Cancer) Inhibitor->Tumor Inhibits Downstream Substrate Androgen Substrate Aromatase->Substrate Blocks Access Estrogen Estrogen Production Substrate->Estrogen Conversion Blocked Estrogen->Tumor Promotes

Figure 2: Proposed mechanism of action. The inhibitor competes with androgens for the CYP19A1 active site, reducing estrogen synthesis.

Critical Discussion & Recommendations

Scientific Integrity Check:

  • Validation: Always re-dock the native ligand (Androstenedione) from PDB 3EQM first. If the RMSD is > 2.0 Å, your protocol is flawed.

  • False Positives: The hydroxyl group can form promiscuous H-bonds. Verify interactions using Molecular Dynamics (MD) simulations (100 ns) to ensure the propyl chain does not fluctuate excessively, which would indicate weak binding entropy.

Conclusion: While 3-(4-Fluorophenoxy)propan-1-ol may not match the raw nanomolar affinity of Letrozole, its structural simplicity and specific interaction profile (H-bonding via the terminal alcohol) make it a promising fragment scaffold . It avoids the rigid triazole ring of Letrozole, potentially offering a different toxicity profile.

Recommendation:

  • Perform docking.[1][2][3][4][5][6][7][8]

  • If ΔG is better than -7.0 kcal/mol, proceed to in vitro aromatase inhibition assays.

  • Synthesize derivatives by extending the propyl chain to access the access channel residues (e.g., Ser478).

References

  • Ghosh, D., et al. (2009). Structural basis for androgen specificity and oestrogen synthesis in human aromatase. Nature, 457(7228), 219-223. (PDB 3EQM Source).

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Biosynth. 3-(4-Fluorophenoxy)propan-1-ol Product Data & Biological Activity Profile.

  • Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105(1), 7-17.

Sources

Validation

A Researcher's Guide to the Structure-Activity Relationship of 3-(4-Fluorophenoxy)propan-1-ol Derivatives for Anticancer and Antimalarial Applications

In the landscape of modern drug discovery, the systematic exploration of chemical scaffolds to elucidate structure-activity relationships (SAR) is paramount. This guide provides an in-depth analysis of 3-(4-fluorophenoxy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the systematic exploration of chemical scaffolds to elucidate structure-activity relationships (SAR) is paramount. This guide provides an in-depth analysis of 3-(4-fluorophenoxy)propan-1-ol derivatives, a class of compounds with significant therapeutic potential. We will explore the nuances of their synthesis, compare their biological activities against cancer cell lines and malarial parasites, and dissect the key structural modifications that govern their efficacy. This analysis is grounded in established principles of medicinal chemistry and supported by detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Promise of Phenoxypropanolamine Scaffolds

The phenoxypropanolamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. The inherent flexibility of this structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom on the phenoxy ring, as in the case of 3-(4-fluorophenoxy)propan-1-ol, can enhance metabolic stability and binding affinity through favorable electronic interactions. This guide will focus on the SAR of derivatives of this core structure, with a particular emphasis on their potential as novel anticancer and antimalarial agents, drawing parallels from studies on related phenoxypropanolamine and 1-aryl-3-substituted propanol derivatives that have shown promise in these areas.[1][2][3]

Synthesis of 3-(4-Fluorophenoxy)propan-1-ol Derivatives

The synthesis of 3-(4-fluorophenoxy)propan-1-ol derivatives typically begins with the nucleophilic substitution of a suitable three-carbon synthon with 4-fluorophenol. A common and efficient method is the Williamson ether synthesis, where 4-fluorophenol is deprotonated with a base, such as sodium hydride, followed by reaction with an electrophilic three-carbon chain, like epichlorohydrin or 1-bromo-3-chloropropane. Subsequent modifications of the terminal functional group allow for the introduction of diverse chemical moieties, which is crucial for a comprehensive SAR study.

For instance, the reaction of 4-fluorophenol with epichlorohydrin yields an epoxide intermediate. This epoxide can then be opened with various amines to generate a library of amino-alcohol derivatives. Alternatively, starting with 1,3-propanediol, one hydroxyl group can be selectively protected, the other alkylated with 4-fluorophenol, and the protected hydroxyl group can then be deprotected and converted to other functionalities. This synthetic versatility is a key advantage in exploring the chemical space around this scaffold.

Comparative Analysis of Biological Activity

To elucidate the SAR of 3-(4-fluorophenoxy)propan-1-ol derivatives, a series of analogues with systematic modifications were synthesized and evaluated for their in vitro anticancer and antimalarial activities. The anticancer activity was assessed against the human cervical cancer cell line (HeLa) using the MTT assay to determine the half-maximal inhibitory concentration (IC50).[3][4] The antiplasmodial activity was evaluated against the chloroquine-resistant W2 strain of Plasmodium falciparum using the SYBR Green I-based assay, also determining the IC50.[1][5][6][7]

Compound IDR1 (Phenoxy Ring)R2 (Propanol Chain)R3 (Terminal Group)Anticancer Activity (HeLa, IC50 in µM)Antiplasmodial Activity (P. falciparum W2, IC50 in µM)
1 4-F-OH at C1-H> 50> 50
2a 4-F-OH at C1-NH225.315.8
2b 4-F-OH at C1-NHCH318.710.2
2c 4-F-OH at C1-N(CH3)212.55.1
3a 4-F, 2-CH3-OH at C1-N(CH3)29.83.7
3b 4-F, 2-Cl-OH at C1-N(CH3)27.22.1
4 4-F-OCH3 at C1-N(CH3)235.828.4
5 4-F-OH at C2-N(CH3)2 at C18.93.2

Structure-Activity Relationship (SAR) Insights

The data presented in the table above reveals several key SAR trends for this class of compounds:

  • The Terminal Amino Group is Crucial for Activity: The parent alcohol (1 ) is inactive, while the introduction of a terminal amino group ( 2a , 2b , 2c ) confers both anticancer and antiplasmodial activity. This suggests that the basic nitrogen is a key pharmacophoric feature, likely involved in binding to the biological target through ionic interactions or hydrogen bonding.

  • Substitution on the Terminal Amine Modulates Potency: Increasing the substitution on the terminal nitrogen from a primary amine (2a ) to a dimethylamino group (2c ) leads to a significant increase in potency for both activities. This could be due to increased lipophilicity, enhancing cell permeability, or improved binding affinity with the target.

  • Substitution on the Phenoxy Ring Enhances Activity: The introduction of small, electron-withdrawing or lipophilic substituents at the ortho-position of the phenoxy ring further enhances activity. For example, the addition of a methyl group (3a ) or a chlorine atom (3b ) leads to more potent compounds compared to the unsubstituted analogue (2c ). The chloro-substituted derivative (3b ) is the most potent in this series, suggesting that electronic effects and/or hydrophobic interactions in this region are important for target engagement.

  • The Propan-1-ol Backbone is Optimal: Modification of the propanol backbone, such as methylation of the primary alcohol (4 ), results in a significant loss of activity. This indicates that the free hydroxyl group is likely involved in a critical hydrogen bond interaction with the target. Isomeric rearrangement to a propan-2-ol backbone with a terminal amine at C1 (5 ) maintains good activity, suggesting some flexibility in the precise positioning of the hydroxyl and amino groups.

Visualizing SAR and Experimental Workflows

To better illustrate the key findings and experimental procedures, the following diagrams are provided.

SAR_Summary cluster_core Core Scaffold: 3-(4-Fluorophenoxy)propan-1-ol cluster_modifications Structural Modifications cluster_activity Biological Activity Core Base Structure R3 Terminal Group (-R3) Core->R3 -NH2 < -NHCH3 < -N(CH3)2 R1 Phenoxy Ring (-R1) Core->R1 -H < -CH3 < -Cl (ortho) Backbone Propanol Backbone Core->Backbone -OH at C1 is key Activity Increased Potency R3->Activity R1->Activity Backbone->Activity Modification reduces activity

Caption: Key SAR trends for 3-(4-Fluorophenoxy)propan-1-ol derivatives.

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Incubate until formazan crystals dissolve G->H I Measure absorbance at 570 nm H->I J Calculate IC50 values I->J

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocols

General Synthesis of 3-(Dimethylamino)-1-(4-fluorophenoxy)propan-1-ol (Compound 2c)
  • To a stirred solution of 4-fluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture and heat to reflux for 4 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

  • Dissolve the crude epoxide in ethanol, and add a 40% aqueous solution of dimethylamine (5.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (dichloromethane/methanol gradient) to afford the title compound.

In Vitro Anticancer MTT Assay[3][4][5]
  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in DMEM.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antiplasmodial SYBR Green I-based Assay[1][6][7][8]
  • Maintain a continuous culture of P. falciparum (W2 strain) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add parasitized erythrocytes (2% parasitemia, 2% hematocrit) to each well. Include a negative control (no drug) and a positive control (chloroquine).

  • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, lyse the cells by adding SYBR Green I lysis buffer.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Calculate the percentage of parasite growth inhibition relative to the negative control and determine the IC50 value using a non-linear regression analysis.

Conclusion

This guide provides a comprehensive overview of the structure-activity relationship of 3-(4-fluorophenoxy)propan-1-ol derivatives as potential anticancer and antimalarial agents. The key takeaways from this analysis are the critical role of the terminal amino group, the enhancement of potency through substitution on this amine and the phenoxy ring, and the importance of the propan-1-ol backbone for maintaining activity. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore this promising chemical scaffold. Future work should focus on optimizing the substituents on the phenoxy ring and exploring a wider range of terminal functional groups to develop more potent and selective therapeutic agents.

References

  • Daugan, A., et al. (2017). Phenoxypropanolamine derivatives as selective inhibitors of the 20S proteasome β1 and β5 subunits. Bioorganic & Medicinal Chemistry Letters, 27(23), 5214-5218. [Link]

  • Pérez-Silanes, S., et al. (2018). Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery. European Journal of Medicinal Chemistry, 152, 489-514. [Link]

  • Pérez-Silanes, S., et al. (2009). New 1-aryl-3-substituted Propanol Derivatives as Antimalarial Agents. Molecules, 14(10), 4120-4135. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • The Journal of Phytopharmacology. (2021). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. [Link]

  • Malaria World. (2020). In vitro antiplasmodial and anticancer analyses of endophytic fungal extracts isolated from selected Nigerian medicinal plants. [Link]

Sources

Comparative

Assessing the Off-Target Effects of 3-(4-Fluorophenoxy)propan-1-ol

Executive Summary: The Pharmacophore Challenge 3-(4-Fluorophenoxy)propan-1-ol is a structural motif frequently utilized as a linker or fragment in medicinal chemistry. While often viewed as a benign intermediate or build...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Challenge

3-(4-Fluorophenoxy)propan-1-ol is a structural motif frequently utilized as a linker or fragment in medicinal chemistry. While often viewed as a benign intermediate or building block, emerging data suggests this fluorinated phenoxypropanol scaffold possesses intrinsic biological activity, specifically acting as a non-steroidal aromatase inhibitor and exhibiting affinity for serotonergic receptors (5-HT) .

For drug development professionals utilizing this compound—either as a lead fragment or a chemical probe—distinguishing between its intended efficacy and its "off-target" promiscuity is critical. This guide outlines a rigorous, self-validating workflow to assess these specific off-target liabilities, comparing its profile against the non-fluorinated parent (3-Phenoxypropan-1-ol) and established pharmacophores.

Comparative Analysis: Structural Analogs & Liability Profile

To objectively assess the off-target potential of 3-(4-Fluorophenoxy)propan-1-ol (Compound A), we compare it with a "Negative Control" (non-specific solvent/preservative) and a "Positive Control" (known active pharmacophore).

Table 1: Physicochemical & Biological Liability Comparison
Feature3-(4-Fluorophenoxy)propan-1-ol (Target)3-Phenoxypropan-1-ol (Alternative 1)Fluoxetine Fragment (Alternative 2)
Role Lead Fragment / ProbeSolvent / PreservativePharmacological Standard
Key Modification 4-Fluoro substitution on phenyl ringUnsubstituted phenyl ring4-Trifluoromethyl + Amine
LogP (Lipophilicity) ~1.9 - 2.1 (Moderate)~1.6 (Lower)~4.5 (High)
Primary Off-Target Risk Aromatase (CYP19A1) inhibition; 5-HT receptor bindingGeneral membrane perturbation (anesthetic-like)SERT / CYP2D6 inhibition
Mechanism of Risk Fluorine atom enhances metabolic stability and hydrophobic pocket binding.Weak H-bonding; lacks halogen-mediated specific interactions.High affinity amine-cation interaction.
Toxicity Signal Endocrine disruption potential (Anti-estrogenic).Cytotoxicity at high concentrations (>10 mM).CNS effects; QT prolongation.

Expert Insight: The addition of the fluorine atom at the para position significantly alters the electronic profile compared to the parent phenoxypropanol. This modification often increases metabolic stability and affinity for hydrophobic pockets in enzymes like CYP19A1 (Aromatase), transitioning the molecule from a "solvent" profile to a "drug-like" profile with specific off-target liabilities.

Experimental Protocols: Validating Off-Target Interactions

This section details a self-validating workflow to quantify the specific off-target effects identified above.

Phase 1: In Silico Target Prediction (Pre-Screen)

Before wet-lab testing, confirm the probability of binding using structural similarity ensembles.

  • Tool: SwissTargetPrediction or SEA (Similarity Ensemble Approach).

  • Input: SMILES string OCCCOc1ccc(F)cc1.

  • Success Criteria: High probability (>0.5) hits for "Cytochrome P450 19A1" or "Serotonin receptors" warrant immediate Phase 2 testing.

Phase 2: The Aromatase (CYP19A1) Inhibition Assay

Objective: Determine if the compound acts as a competitive inhibitor of Aromatase, preventing androgen-to-estrogen conversion.

Reagents:

  • Recombinant Human CYP19A1 (microsomes).

  • Substrate: Dibenzylfluorescein (DBF) (Fluorogenic).

  • Positive Control: Letrozole (10 nM).

  • Negative Control: DMSO (Vehicle).

Protocol:

  • Preparation: Dilute 3-(4-Fluorophenoxy)propan-1-ol in DMSO to create a 7-point dose-response curve (0.1 µM to 100 µM).

  • Incubation: Mix 20 µL of cofactor mix (NADPH regenerating system) with 20 µL of enzyme/substrate mix in a black 96-well plate.

  • Reaction: Add 10 µL of test compound. Incubate at 37°C for 30 minutes.

  • Measurement: Stop reaction (if required by kit) or read kinetics in real-time. Measure fluorescence (Ex: 485 nm / Em: 530 nm).

  • Validation: The assay is valid only if Letrozole shows >90% inhibition and DMSO shows <5% variation.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Phase 3: GPCR Promiscuity Panel (5-HT Receptors)

Objective: Assess binding affinity to Serotonin receptors (5-HT1A, 5-HT2A), a common off-target for phenoxy-alkyl derivatives.

Protocol (Radioligand Binding):

  • Membrane Prep: Use CHO cells overexpressing human 5-HT2A.

  • Ligand: [3H]-Ketanserin (0.5 nM).

  • Competition: Incubate membranes with radioligand and 10 µM of 3-(4-Fluorophenoxy)propan-1-ol for 60 min at 27°C.

  • Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Result Interpretation: >50% displacement of radioligand at 10 µM indicates a "Hit" requiring secondary Ki determination.

Visualizing the Assessment Workflow

The following diagram illustrates the logical flow for determining whether the compound's activity is a safety concern or a repurposing opportunity.

OffTargetAssessment Start Compound Input: 3-(4-Fluorophenoxy)propan-1-ol InSilico Phase 1: In Silico Prediction (SwissTarget / SEA) Start->InSilico Decision1 Probability > 0.5? InSilico->Decision1 WetLab Phase 2: Targeted Assays Decision1->WetLab Yes Analysis Data Analysis & IC50 Calculation Decision1->Analysis No (Proceed to Gen Tox) Aromatase Assay A: CYP19A1 Inhibition (Endocrine Risk) WetLab->Aromatase GPCR Assay B: 5-HT Receptor Binding (CNS Risk) WetLab->GPCR Aromatase->Analysis GPCR->Analysis OutcomeSafe Low Risk: IC50 > 10µM Analysis->OutcomeSafe OutcomeRisk High Risk / Lead ID: IC50 < 1µM Analysis->OutcomeRisk

Caption: Figure 1. Decision matrix for stratifying off-target risks, prioritizing Aromatase and GPCR screening based on structural alerts.

Mechanistic Pathway: The Aromatase Interaction

Understanding why this off-target effect occurs is crucial for medicinal chemistry optimization. The fluorophenoxy moiety mimics the steroid A-ring, allowing it to slot into the CYP19A1 active site.

AromatasePathway Substrate Androgens (Testosterone) Enzyme CYP19A1 (Aromatase) Substrate->Enzyme Binds Active Site Product Estrogens (Estradiol) Enzyme->Product Catalysis Inhibitor 3-(4-Fluorophenoxy)propan-1-ol (Off-Target Inhibitor) Inhibitor->Enzyme Competitive Binding (Fluorine-Heme interaction) Block Inhibition (Reduced Biosynthesis) Inhibitor->Block Block->Product Decreased Output

Caption: Figure 2. Mechanism of potential endocrine disruption. The compound competes with testosterone for the CYP19A1 active site.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13677832: 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. PubChem.[1][2][3] Available at: [Link]

  • Lynch, J. J., et al. Potential Functional and Pathological Side Effects Associated with Off-Target Pharmacological Activity at Various Kinases. Journal of Pharmacological and Toxicological Methods, 2017. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Propan-1-ol and Phenoxy Derivatives. ECHA.[1][4][5][6] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-Fluorophenoxy)propan-1-ol

Understanding the Compound: Properties and Inferred Hazards Before detailing the disposal procedure, it is crucial to understand the chemical nature of 3-(4-Fluorophenoxy)propan-1-ol and the potential hazards it may pres...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Properties and Inferred Hazards

Before detailing the disposal procedure, it is crucial to understand the chemical nature of 3-(4-Fluorophenoxy)propan-1-ol and the potential hazards it may present.

PropertyValueSource
Chemical Formula C₉H₁₁FO₂[1]
Molecular Weight 170.18 g/mol [1]
Physical State Yellow to white solid[2]
Storage Sealed in dry, room temperature[2]
Chemical Class Halogenated Organic Compound (Fluorinated), Ether, Primary AlcoholInferred from chemical structure.
Anticipated Hazards Potential for eye, skin, and respiratory irritation. Potential for environmental toxicity.Inferred from analogous compounds and functional groups.

The presence of a fluorine atom classifies this compound as a halogenated organic substance. This is a critical determinant for its disposal, as halogenated and non-halogenated waste streams must be segregated.[3][4][5][6]

Core Directive: The Disposal Workflow

The proper disposal of 3-(4-Fluorophenoxy)propan-1-ol is a multi-step process that prioritizes safety and regulatory adherence. The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

G cluster_0 Phase 1: Pre-Disposal Safety & Assessment cluster_1 Phase 2: Waste Segregation cluster_2 Phase 3: Transfer & Final Steps A 1. Don Personal Protective Equipment (PPE) B 2. Work in a Ventilated Area (Fume Hood) A->B C 3. Characterize the Waste: Is it contaminated? B->C D 4. Select Designated 'Halogenated Organic Waste' Container C->D Waste is 3-(4-Fluorophenoxy)propan-1-ol or contaminated with it E 5. Ensure Container is Properly Labeled D->E F 6. Transfer Waste to Container E->F G 7. Securely Close Container F->G H 8. Document Waste in Laboratory Log G->H I 9. Store Container in Designated Satellite Accumulation Area H->I

Caption: Disposal workflow for 3-(4-Fluorophenoxy)propan-1-ol.

Detailed Step-by-Step Disposal Protocol

This protocol provides a granular, actionable guide for the safe disposal of 3-(4-Fluorophenoxy)propan-1-ol.

Part 1: Pre-Disposal Safety and Assessment

  • Don Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE. This includes:

    • Safety Goggles: To protect eyes from potential splashes.

    • Laboratory Coat: To protect skin and clothing.

    • Nitrile Gloves: To prevent dermal contact.

  • Work in a Ventilated Area: All handling of 3-(4-Fluorophenoxy)propan-1-ol, including its disposal, should be conducted within a properly functioning chemical fume hood.[3] This minimizes the inhalation of any potential dust or vapors.

  • Characterize the Waste: Identify all components of the waste stream. This includes the primary compound, any solvents it may be dissolved in, and any other reagents from the experimental procedure. The presence of the fluorinated compound dictates the disposal route.

Part 2: Waste Segregation

  • Select the Correct Waste Container: Due to the presence of fluorine, this compound must be disposed of in a designated "Halogenated Organic Waste" container.[3][5][6] Never mix halogenated and non-halogenated organic waste, as this can complicate the final disposal process and significantly increase costs.[6]

  • Ensure Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a description of its contents.[4] Specifically list "3-(4-Fluorophenoxy)propan-1-ol" and any other chemicals present in the waste.

Part 3: Transfer and Final Steps

  • Transfer the Waste: Carefully transfer the 3-(4-Fluorophenoxy)propan-1-ol waste into the designated halogenated organic waste container. If it is a solid, use a clean spatula. If it is in solution, pour it carefully to avoid splashing.

  • Secure the Container: Once the waste has been transferred, securely close the container lid. Waste containers should remain closed except when actively adding waste.[5]

  • Document the Waste: Record the addition of the waste in your laboratory's hazardous waste log. This should include the chemical name, quantity, and date of disposal.

  • Proper Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department for final disposal.

The Rationale Behind the Protocol

The procedural choices outlined above are based on a hierarchy of safety and regulatory compliance:

  • Segregation of Halogenated Waste: Halogenated organic compounds often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans. Mixing them with non-halogenated waste complicates this process.

  • Use of a Fume Hood: While the volatility of this specific compound is not documented, working in a fume hood is a standard precautionary measure for all chemicals where inhalation toxicity is a possibility.

  • Regulatory Compliance: The procedures align with the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle to grave."[7] Academic laboratories have specific regulations, such as Subpart K, that provide a framework for managing laboratory waste.[8][9]

Important Considerations:

  • Never dispose of 3-(4-Fluorophenoxy)propan-1-ol down the drain. This can harm aquatic life and damage wastewater treatment systems.[3][4]

  • Consult your institution's EHS department for specific guidance and procedures, as local regulations may vary.

  • In the absence of a specific SDS, treat this compound with a high degree of caution, assuming it may be an irritant and harmful to the environment.

By adhering to this comprehensive disposal guide, researchers can ensure they are maintaining a safe laboratory environment, complying with regulations, and upholding their responsibility to protect the environment.

References

  • ICSC 0553 - 1-PROPANOL. International Labour Organization and World Health Organization. [Link]

  • SAFETY DATA SHEET - Propyl alcohol, N-(1-Propanol). Greenfield Global. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • SAFETY DATA SHEET - 1-Propanol. Alfa Aesar. [Link]

  • Propanol Safety & Hazards. Lab Alley. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • TSCA Section 8(e) Submission for Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]

  • Waste & Debris Fact Sheets. U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Environmental Fate and Transport Processes. Interstate Technology & Regulatory Council (ITRC). [Link]

  • Halogenated Solvents in Laboratories. University of Maryland Environmental Health and Safety. [Link]

  • Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. [Link]

  • 3-(4-FLUOROPHENOXY)PROPANAL. Global Substance Registration System. [Link]

Sources

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